molecular formula C9H8BrNO B1282874 (5-bromo-1H-indol-2-yl)methanol CAS No. 53590-48-0

(5-bromo-1H-indol-2-yl)methanol

カタログ番号: B1282874
CAS番号: 53590-48-0
分子量: 226.07 g/mol
InChIキー: ZIUDOZPLPNFTMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-bromo-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDOZPLPNFTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544006
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-48-0
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(HYDROXYMETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of (5-bromo-1H-indol-2-yl)methanol: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-bromo-1H-indol-2-yl)methanol , a key heterocyclic intermediate, has quietly positioned itself as a crucial building block in the landscape of medicinal chemistry and drug development. While the precise moment of its initial discovery is not prominently documented in seminal, early 20th-century chemical literature, its importance has grown in contemporary research, particularly as a precursor for synthesizing a variety of biologically active molecules. Its value lies in the versatile indole scaffold, which is a privileged structure in numerous pharmaceuticals, combined with the reactivity of the bromo and hydroxymethyl functional groups.

The indole nucleus is a fundamental component of many natural and synthetic compounds with significant biological activity. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position provides synthetic handles for further molecular elaboration, making this compound a versatile starting material for creating diverse chemical libraries for drug screening.

Synthetic Pathway and Experimental Protocols

The most common and direct synthetic route to this compound involves the reduction of its corresponding carboxylic acid ester, ethyl 5-bromo-1H-indole-2-carboxylate. This precursor is more readily synthesized and commercially available. The reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis of the Precursor: 5-Bromo-1H-indole-2-carboxylic Acid

The journey to this compound begins with the synthesis of its carboxylic acid precursor. A widely used method is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate

  • Materials: Ethyl 5-bromoindole-2-carboxylate, Methanol (96%), Water, Sodium hydroxide (NaOH), 10% Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[1]

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 40°C.[1]

    • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will cause the product to precipitate.[1]

    • Filter the solid, wash with water, and dry to obtain 5-bromo-1H-indole-2-carboxylic acid.

Final Step: Reduction to this compound

General Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

  • Materials: Ethyl 5-bromo-1H-indole-2-carboxylate, Anhydrous tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄), Ethyl acetate, Saturated aqueous sodium sulfate solution.

  • Procedure:

    • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a saturated aqueous solution of sodium sulfate.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

While a complete set of peer-reviewed spectroscopic data for this compound is not available in the searched literature, the following table summarizes its known physical properties.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Melting Point 110-115 °C
CAS Number 53590-48-0

Logical Relationships and Workflows

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates. The general workflow can be visualized as a logical progression of chemical transformations.

Synthesis_Workflow Start Indole Precursor_Ester Ethyl 5-bromo-1H-indole-2-carboxylate Start->Precursor_Ester Multi-step synthesis (e.g., Fischer Indole Synthesis followed by esterification) Precursor_Acid 5-bromo-1H-indole-2-carboxylic acid Precursor_Ester->Precursor_Acid Hydrolysis (NaOH, H₂O/MeOH) Target This compound Precursor_Ester->Target Reduction (LiAlH₄, THF) Purification Purification (Column Chromatography) Target->Purification

A high-level overview of the synthetic workflow to obtain this compound.

The core of the synthesis relies on the transformation of a carboxylate functional group into a primary alcohol. This is a fundamental reaction in organic synthesis, and the choice of reducing agent is critical.

Reduction_Logic Substrate Ethyl 5-bromo-1H-indole-2-carboxylate C=O functional group Product This compound CH₂OH functional group Substrate->Product Reduction Reagent Lithium Aluminum Hydride (LiAlH₄) Source of Hydride (H⁻) Reagent->Product Enables

The logical relationship between the starting material, reagent, and product in the key reduction step.

Role in Drug Development and Future Perspectives

This compound and its derivatives are of significant interest in medicinal chemistry. The 5-bromoindole scaffold has been identified in compounds targeting a range of diseases. For instance, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] The hydroxymethyl group of this compound can be further modified to introduce other functionalities, allowing for the exploration of a wider chemical space in the search for novel therapeutic agents.

The continued exploration of derivatives of this compound is a promising avenue for the discovery of new drugs for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Its synthetic accessibility and the versatility of its chemical handles ensure that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future.

References

The Pivotal Role of (5-bromo-1H-indol-2-yl)methanol and Its Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4][5][6][7][8] The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a hydroxymethyl group at the 2-position, gives rise to (5-bromo-1H-indol-2-yl)methanol, a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this core structure and its derivatives, with a particular focus on their applications in oncology, infectious diseases, and neuroprotection.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid, or its esters.[9] The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position provides two orthogonal handles for chemical modification, making it an exceptionally valuable starting material.[9] The hydroxyl group can be readily oxidized or converted to other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of molecular diversity.[9]

Applications in Medicinal Chemistry

The 5-bromoindole scaffold has been extensively investigated for a range of biological activities, with many derivatives showing promise as potent therapeutic agents.[1][10][11][12]

Anticancer Activity

A significant body of research has focused on the development of 5-bromoindole derivatives as anticancer agents.[1][3][7][13][14][15][16][17][18] Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.[1]

Targeting Receptor Tyrosine Kinases:

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][15][19] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[9][15] For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][13] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[1][13][14]

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK EGFR / VEGFR-2 Ligand->RTK Binds Signaling Downstream Signaling (PI3K/Akt, MAPK) RTK->Signaling Activates Response Cell Proliferation, Survival, Angiogenesis Signaling->Response Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Disruption of Mitotic Spindle:

Some 5-bromoindole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine for cell division.[1][13][14] This disruption prevents cancer cell proliferation, expansion, and invasion.[1][13][14]

Antibacterial Activity

Derivatives of 5-bromoindole have also demonstrated significant potential as antibacterial agents.[20][21][22][23] For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting higher activity than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[20]

Antiviral Activity

The indole scaffold is present in several approved antiviral drugs, and research into new indole-containing antiviral agents is ongoing.[24][25][26][27] While specific studies on the antiviral activity of this compound are less common, the broader class of 5-bromoindole derivatives has been investigated for activity against various viruses, including HIV-1.[24]

Quantitative Data

The following tables summarize the in vitro biological activity of selected derivatives based on the 5-bromoindole scaffold.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-bromo-1H-indole-2-carboxylic acid derivativesHepG2 (liver)Varies[1][13]
A549 (lung)Varies[1][13]
MCF-7 (breast)Varies[1][13]
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)HepG2 (hepatocellular carcinoma)14.3[15]
3,3'-((4-methoxyphenyl)methylene)bis(5-bromo-1H-indole)DU145 (prostate)Potent[16][18]

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
7aE. coli0.35 - 1.25[20]
P. aeruginosa0.35 - 1.25[20]
7bE. coli0.35 - 1.25[20]
P. aeruginosa0.35 - 1.25[20]
7cE. coli0.35 - 1.25[20]
P. aeruginosa0.35 - 1.25[20]

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common precursor for this compound is its corresponding carboxylic acid. A general method for its synthesis is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.[9]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • Sodium hydroxide (NaOH)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water in a round-bottom flask.[9]

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to 40°C.[9]

  • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, inducing precipitation of the product.[9]

  • Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

Synthesis_Workflow start Ethyl 5-bromoindole- 2-carboxylate step1 Hydrolysis (NaOH, MeOH/H2O, Reflux) start->step1 intermediate1 5-Bromo-1H-indole- 2-carboxylic Acid step1->intermediate1 step2 Reduction (e.g., LiAlH4, THF) intermediate1->step2 step3 Derivatization (e.g., Cross-coupling, Esterification, Amidation) intermediate1->step3 product This compound step2->product product->step3 derivatives Biologically Active Derivatives step3->derivatives

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium

  • 5-Bromoindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic placement of the bromo and hydroxymethyl groups on the indole scaffold provides a rich platform for chemical modification, leading to the development of potent and selective therapeutic agents. The demonstrated efficacy of these derivatives as anticancer, antibacterial, and potentially antiviral agents underscores their significant potential for the development of novel therapeutics to address unmet medical needs. Future research in this area is likely to focus on the optimization of lead compounds, elucidation of their detailed mechanisms of action, and their evaluation in in vivo models.

References

An In-depth Technical Guide to (5-bromo-1H-indol-2-yl)methanol (CAS: 53590-48-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-bromo-1H-indol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 53590-48-0, is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom and a hydroxymethyl group at the 5- and 2-positions, respectively, offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the role of this compound as a precursor to potent inhibitors of key signaling pathways relevant to drug discovery, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 53590-48-0[1][2][3]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Melting Point 110-115 °C[1]
Boiling Point (Predicted) 415.5 ± 30.0 °C[1]
Appearance SolidGeneral
Purity Commercially available up to 98%General

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable indole derivative. The most common route involves the preparation of a 5-bromo-1H-indole-2-carboxylic acid ester, followed by its reduction.

Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (Precursor)

A common precursor for the synthesis of this compound is ethyl 5-bromo-1H-indole-2-carboxylate. This can be synthesized via several methods, with one common approach being the hydrolysis of a suitable starting material to 5-bromo-1H-indole-2-carboxylic acid, followed by esterification.

Protocol 1: Hydrolysis of an Indole Derivative to 5-bromo-1H-indole-2-carboxylic Acid

This protocol describes the hydrolysis of a commercially available indole derivative to yield 5-bromo-1H-indole-2-carboxylic acid.[4][5]

  • Materials:

    • Ethyl 5-bromoindole-2-carboxylate

    • Methanol (96%)

    • Water

    • Sodium hydroxide (NaOH)

    • 10% Hydrochloric acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • pH meter or pH paper

    • Büchner funnel and flask

  • Procedure:

    • In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to 40°C.[4]

    • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4]

    • Collect the precipitate by filtration using a Büchner funnel, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

Synthesis of this compound

The final step is the reduction of the carboxylate group of the precursor to a hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7][8][9][10]

Protocol 2: Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate

This protocol describes a general procedure for the reduction of an indole-2-carboxylate ester to the corresponding 2-hydroxymethylindole using lithium aluminum hydride.

  • Materials:

    • Ethyl 5-bromo-1H-indole-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Saturated aqueous sodium sulfate solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Dry, three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Nitrogen or argon inlet

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the solid residue with THF.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Role in Drug Discovery and Biological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those derived from its oxidized form, 5-bromo-1H-indole-2-carboxylic acid, have demonstrated significant potential as anticancer agents.[4][11] These derivatives often function as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13][14][15][16]

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Derivatives of the 5-bromo-1H-indole-2-carboxylic acid scaffold have been synthesized and evaluated as potent inhibitors of EGFR and VEGFR-2. Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor growth.[4][5]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Quantitative Biological Activity of Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected derivatives of 5-bromo-1H-indole against various cancer cell lines. This data highlights the potential of this chemical scaffold in the development of novel anticancer therapeutics.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference(s)
Indole-based DerivativeMCF-7 (Breast)14.77[12]
1H-Indole Derivative (Compound 7)MCF-7 (Breast)12.93[13]
1H-Indole Derivative (Compound 7)HCT 116 (Colon)11.52[13]
Oxospiro[chromene-4.3-indoline] DerivativeA549 (Lung)3.32 - 11.88[14]
Oxospiro[chromene-4.3-indoline] DerivativeMCF-7 (Breast)3.32 - 11.88[14]
Oxospiro[chromene-4.3-indoline] DerivativeHepG-2 (Liver)3.32 - 11.88[14]
Oxospiro[chromene-4.3-indoline] DerivativeHCT-116 (Colon)3.32 - 11.88[14]
Indole-based DerivativeLeukemia< 10[17]
Indole-based DerivativeHepG2 (Liver)7.37 - 26.00[17]

Experimental and Synthetic Workflow

The general workflow for the synthesis of this compound and its subsequent derivatization for biological evaluation is outlined below. This process involves synthesis of the precursor, reduction to the target alcohol, and further chemical modifications to generate a library of compounds for screening.

synthetic_workflow start Starting Materials (e.g., Substituted Indole) step1 Synthesis of 5-bromo-1H-indole-2-carboxylic acid or its ester start->step1 step2 Reduction to This compound step1->step2 step3 Derivatization (e.g., Oxidation, Esterification, Amidation, Cross-coupling) step2->step3 step4 Purification and Characterization (TLC, Column Chromatography, NMR, MS) step3->step4 step5 Biological Evaluation (e.g., MTT assay, Kinase inhibition assay) step4->step5 end Lead Compound Identification step5->end

General Synthetic and Evaluation Workflow.

Conclusion

This compound is a key synthetic intermediate with significant value in the field of drug discovery. Its straightforward synthesis from readily available precursors and the versatility of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated potent anti-proliferative activity of its derivatives, particularly as inhibitors of the EGFR and VEGFR-2 signaling pathways, underscores the importance of this scaffold in the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and scientists working with this compound and its analogs, facilitating further exploration of its potential in medicinal chemistry.

References

Potential Therapeutic Targets for (5-bromo-1H-indol-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance the biological activity of these compounds. This technical guide explores the potential therapeutic targets of derivatives of (5-bromo-1H-indol-2-yl)methanol. While direct research on this specific class of molecules is emerging, extensive data from closely related 5-bromo-1H-indole-2-carboxylic acid derivatives and other 5-bromoindoles provide a strong basis for identifying promising therapeutic avenues. This document consolidates available data on potential targets, proposes mechanisms of action, details relevant experimental protocols, and provides visual representations of key pathways and workflows to guide future research and development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Halogenation, particularly bromination, of the indole ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target specificity.[4] This guide focuses on the therapeutic potential of derivatives of this compound, a scaffold that holds promise for the development of novel therapeutic agents. By examining the extensive research on analogous 5-bromoindole structures, we can infer likely biological targets and mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar 5-bromoindole derivatives, the primary therapeutic targets for this compound derivatives are likely to be in the realm of oncology, with a focus on key enzymes involved in cancer progression.

Anticancer Activity

Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs).[5][6]

2.1.1. Epidermal Growth Factor Receptor (EGFR)

EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[7] Several novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines by inhibiting EGFR tyrosine kinase.[3][8] This inhibition leads to cell cycle arrest and the induction of apoptosis.[3] It is highly probable that derivatives of this compound could be designed to target the ATP-binding site of the EGFR tyrosine kinase domain.

2.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5] Hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and shown to be potent inhibitors of VEGFR-2.[9] Inhibition of VEGFR-2 signaling disrupts downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5]

2.1.3. Other Potential Anticancer Mechanisms

Indole derivatives are also known to exert their anticancer effects by disrupting the mitotic spindle, a critical cellular component for cell division.[3] This disruption prevents the proliferation and invasion of cancer cells.[3]

Quantitative Data on Related Compounds

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, providing a benchmark for future studies on this compound derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-bromo-7-azaindolin-2-oneCompound 23pHepG2 (Liver)2.357[1]
A549 (Lung)3.012[1]
Skov-3 (Ovarian)2.946[1]
3,3'-((furan-2-yl)methylene)bis(5-bromo-1H-indole)Compound 1pDU-145 (Prostate)5.10[10]
HepG2 (Liver)6.28[10]
B-16 (Melanoma)7.15[10]
5-bromo indole-aryl keto hydrazide-hydrazoneCompound 6aHL-60 (Leukemia)3.913[11]
Compound 6hA549 (Lung)4.838[11]
5-bromo-1H-indole-2-carbohydrazide5BDBICHepG2 (Liver)14.3[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives, based on established protocols for related compounds.

Synthesis of this compound Derivatives

A general synthetic workflow for creating a library of derivatives from this compound would involve the initial protection of the indole nitrogen, followed by modification of the hydroxyl group and subsequent deprotection.

G start This compound step1 N-Protection (e.g., SEM-Cl) start->step1 step2 Modification of Hydroxyl Group (Esterification, Etherification, etc.) step1->step2 step3 N-Deprotection (e.g., TBAF) step2->step3 end Derivative Library step3->end

Caption: General synthetic workflow for derivatization.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay determines the ability of the synthesized compounds to inhibit the tyrosine kinase activity of EGFR and VEGFR-2.

  • Materials: Recombinant human EGFR or VEGFR-2 kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Coat the wells of a 96-well plate with the substrate.

    • Add the test compounds at various concentrations to the wells.

    • Add the recombinant kinase to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

    • Calculate the percentage of inhibition relative to a control (DMSO without the test compound) and determine the IC50 value.

MTT Assay for Cell Proliferation

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Culture relevant cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and seed them in 96-well plates.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_compound Add test compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate IC50 read_plate->calculate

Caption: Workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to determine if the compounds induce apoptosis and/or cause cell cycle arrest.

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells and stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

The inhibition of EGFR and VEGFR-2 by this compound derivatives would disrupt key downstream signaling pathways that promote cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR inhibitor This compound derivative inhibitor->EGFR inhibitor->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion

While direct experimental data on the therapeutic targets of this compound derivatives are limited, the extensive research on closely related 5-bromoindole analogs provides a strong rationale for their investigation as anticancer agents. The most promising potential targets are the receptor tyrosine kinases EGFR and VEGFR-2. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against these and other relevant biological targets. The experimental protocols and workflows outlined in this guide provide a solid framework for such investigations, which could lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Overview of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-bromo-1H-indol-2-yl)methanol , a halogenated indole derivative, serves as a valuable parent compound and synthetic intermediate in the exploration of novel therapeutic agents. Its structural motif is a key component in a variety of compounds exhibiting a range of biological activities, from anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological significance of its broader class of derivatives, supported by experimental insights and pathway visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValue
CAS Number 53590-48-0
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Melting Point 110-115 °C
Boiling Point 415.5 ± 30.0 °C (Predicted)
Appearance Solid

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 5-bromo-1H-indole-2-carbaldehyde or a 5-bromo-1H-indole-2-carboxylic acid derivative.

Protocol 1: Reduction of 5-bromo-1H-indole-2-carbaldehyde

This protocol outlines the reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.

Materials:

  • 5-bromo-1H-indole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolution: Dissolve 5-bromo-1H-indole-2-carbaldehyde in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Logical Workflow for Synthesis

G start Start with Precursor precursor 5-bromo-1H-indole-2-carbaldehyde or 5-bromo-1H-indole-2-carboxylic acid/ester start->precursor reduction Reduction precursor->reduction workup Reaction Work-up (Quenching, Extraction) reduction->workup reagents Reducing Agent (e.g., NaBH4, LiAlH4) reagents->reduction purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Biological Activities of 5-Bromoindole Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of 5-bromoindole derivatives has demonstrated significant potential in several therapeutic areas. The bromine atom at the 5-position is often a key feature for enhancing biological activity and provides a handle for further chemical modifications.

Anticancer Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Simplified EGFR/VEGFR-2 Signaling Pathway

G ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor 5-Bromoindole Derivative inhibitor->dimerization Inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->response

Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole derivatives.

Antimicrobial Activity

Various 5-bromoindole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 0.35–1.25 μg/mL.[2]

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Normal cell line (e.g., Vero) for selectivity assessment

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Biological Assays

G compound This compound cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (MIC) compound->antimicrobial ic50 Determine IC50 cytotoxicity->ic50 mic Determine MIC antimicrobial->mic cancer_cells Cancer Cell Lines cancer_cells->cytotoxicity microorganisms Bacterial/Fungal Strains microorganisms->antimicrobial

Caption: Workflow for evaluating the biological activity of the compound.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While comprehensive biological data on the parent compound itself is an area for future research, the extensive studies on its derivatives highlight the importance of the 5-bromoindole scaffold. The synthetic accessibility of this compound, coupled with the proven biological relevance of its derivatives, positions it as a critical starting point for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Exploring the Chemical Space of Substituted Indol-2-Methanols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Among the diverse range of indole derivatives, substituted indol-2-methanols have emerged as a promising class of compounds with significant potential in drug discovery, particularly in the realm of oncology. Their structural versatility allows for fine-tuning of their physicochemical properties and biological activity, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of substituted indol-2-methanols, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in their drug development endeavors.

Quantitative Analysis of Biological Activity

The anticancer potential of substituted indol-2-methanols has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds. The following tables summarize the IC50 values for a selection of substituted indole derivatives, including those with the indol-2-methanol core, providing a basis for structure-activity relationship (SAR) analysis.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Indolin-2-one Derivative 9 Chlorine substitutionHepG2 (Liver Carcinoma)2.53[1]
MCF-7 (Breast Adenocarcinoma)7.54[1]
Indolin-2-one Derivative 20 Chlorine substitutionHepG2 (Liver Carcinoma)3.08[1]
MCF-7 (Breast Adenocarcinoma)5.28[1]
Indolyl Dihydropyrazole 4a Unsubstituted PhenylHep-2 (Liver Carcinoma)22.29 ± 0.30[2]
Indolyl Dihydropyrazole 4b 2-Chloro PhenylHep-2 (Liver Carcinoma)21.61 ± 0.25[2]
Indolyl Dihydropyrazole (Hydroxy Phenyl) Hydroxy PhenylHep-2 (Liver Carcinoma)21.12 ± 0.16 to 30.22 ± 0.19[2]
2-Phenylindole Derivative 33 3,4,5-trimethoxyphenyl at C3NCI/ADR-RES (Multi-drug resistant)Potent Inhibition[3]
2-Phenylindole Derivative 44 3,4,5-trimethoxyphenyl at C3NCI/ADR-RES (Multi-drug resistant)Potent Inhibition[3]
Indole-3-Carbinol Analog 2,4-Dichloro substitutionMCF-7 (Breast Adenocarcinoma)12.2[4]
Indole-3-Carbinol Analog 4-Nitro substitutionMCF-7 (Breast Adenocarcinoma)14.5[4]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of substituted indol-2-methanols and the evaluation of their biological activity.

Synthesis of Substituted Indol-2-Methanols

The synthesis of substituted indol-2-methanols can be achieved through a multi-step process, often starting from a commercially available substituted indole or by constructing the indole ring via methods like the Fischer indole synthesis. A general approach involves the formylation of the indole at the 2-position followed by reduction of the resulting aldehyde to the corresponding methanol.

Example Protocol: Synthesis of 5-Bromo-1H-indol-2-ylmethanol

This protocol is adapted from the synthesis of related 5-bromo-1H-indole-2-carboxylic acid derivatives.[5]

Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-indole

  • To a solution of 5-bromo-1H-indole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a solution of sodium hydroxide.

  • The precipitated 5-bromo-1H-indole-2-carbaldehyde is filtered, washed with water, and dried.

Step 2: Reduction of 5-Bromo-1H-indole-2-carbaldehyde to 5-Bromo-1H-indol-2-ylmethanol

  • Dissolve 5-bromo-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH4), in portions at 0 °C.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1H-indol-2-ylmethanol.

Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for specific substrates.

Biological Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted indol-2-methanol compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 × 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indol-2-methanol compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted indol-2-methanols exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[10][11] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some indole derivatives have been shown to inhibit EGFR activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Indol-2-methanol Indol-2-methanol Indol-2-methanol->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by substituted indol-2-methanols.

Bcl-2 Mediated Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[12][13][14][15] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. BH3 mimetic drugs, which can be mimicked by certain indole derivatives, inhibit these anti-apoptotic proteins, thereby inducing apoptosis.

Bcl2_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activates Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins BH3-only proteins Apoptotic Stimuli->BH3-only proteins Activate BH3-only proteins->Bax/Bak Activate Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Indol-2-methanol Indol-2-methanol Indol-2-methanol->Bcl-2 Inhibits

Caption: Induction of apoptosis via inhibition of Bcl-2 by substituted indol-2-methanols.

Conclusion

Substituted indol-2-methanols represent a versatile and promising scaffold for the development of novel anticancer agents. The ability to readily introduce a wide range of substituents allows for the systematic exploration of the chemical space and the optimization of biological activity. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and synthesize new indol-2-methanol derivatives with enhanced potency and selectivity. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the potential of these compounds into effective cancer therapies.

References

Methodological & Application

Synthesis of (5-bromo-1H-indol-2-yl)methanol from Ethyl 5-bromoindole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. The protocol details the reduction of commercially available ethyl 5-bromoindole-2-carboxylate using lithium aluminum hydride (LiAlH₄).

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. The 5-bromo-1H-indole scaffold, in particular, serves as a versatile platform for the synthesis of targeted therapeutics, owing to the bromine atom's utility as a handle for further chemical modifications, such as cross-coupling reactions. The reduction of the 2-ester functionality to a primary alcohol provides a crucial building block, this compound, for the elaboration into more complex molecular architectures. This protocol offers a reliable and reproducible method for this transformation.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of ethyl 5-bromoindole-2-carboxylate to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Ethyl 5-bromoindole-2-carboxylate1.0 eq
Lithium Aluminum Hydride (LiAlH₄)1.5 eq
Solvent
Anhydrous Diethyl Ether (Et₂O)~15 mL per g of ester
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time1 hour
Product Characterization
Product NameThis compound
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
Melting Point110-115 °C[1]
AppearanceOff-white to pale yellow solid
Work-up Reagents (per g of LiAlH₄)
Water (H₂O)1.0 mL
15% Sodium Hydroxide (aq. NaOH)1.0 mL
Water (H₂O)3.0 mL

Experimental Protocol

This protocol is adapted from a general procedure for the reduction of ethyl indole-2-carboxylates.[2]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with lithium aluminum hydride (1.5 eq) and placed under an inert atmosphere. Anhydrous diethyl ether is added to the flask to create a slurry.

  • Addition of Ester: A solution of ethyl 5-bromoindole-2-carboxylate (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The following reagents are added sequentially and dropwise with vigorous stirring:

    • Water (1.0 mL per gram of LiAlH₄ used)

    • 15% aqueous sodium hydroxide solution (1.0 mL per gram of LiAlH₄ used)

    • Water (3.0 mL per gram of LiAlH₄ used)

  • Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Charge flask with LiAlH4 - Add anhydrous Et2O - Inert atmosphere start->setup addition Addition of Ester: - Dissolve ethyl 5-bromoindole-2-carboxylate in Et2O - Add dropwise to LiAlH4 slurry at 0 °C setup->addition reaction Reaction: - Stir at RT for 1 hr - Monitor by TLC addition->reaction workup Work-up (Fieser Method): - Cool to 0 °C - Sequentially add H2O, 15% NaOH, H2O reaction->workup filtration Filtration: - Filter through Celite® - Wash with Et2O workup->filtration purification Purification: - Dry combined filtrates (Na2SO4) - Concentrate in vacuo filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example)

While this document describes a chemical synthesis, the target molecule is often a precursor for compounds that interact with biological signaling pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by derivatives of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 P kinase2 Kinase 2 kinase1->kinase2 P transcription_factor Transcription Factor kinase2->transcription_factor P gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor inhibitor Indole-based Inhibitor (Derived from product) inhibitor->kinase1 Inhibition

Caption: Illustrative kinase signaling pathway targeted by indole derivatives.

References

Detailed Protocol for the Reduction of Ethyl 5-Bromoindole-2-carboxylate to (5-Bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the reduction of ethyl 5-bromoindole-2-carboxylate to its corresponding alcohol, (5-bromo-1H-indol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active indole derivatives. The protocol outlines the use of lithium aluminum hydride (LiAlH4), a potent reducing agent for esters.[1][2] The document includes reaction parameters, a step-by-step experimental procedure, purification methods, and characterization data.

Chemical Transformation

The reduction of the ester functional group in ethyl 5-bromoindole-2-carboxylate to a primary alcohol is efficiently achieved using lithium aluminum hydride in an anhydrous ethereal solvent. The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions.[3]

Reaction Scheme:

Quantitative Data Summary

ParameterValueReference
Substrate Ethyl 5-bromoindole-2-carboxylate[4]
Product This compoundN/A
Reducing Agent Lithium Aluminum Hydride (LiAlH4)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[5]
Reaction Temperature 0 °C to Room Temperature[5]
Typical Yield High (exact yield depends on reaction scale and purification)N/A
Purification Method Column Chromatography[6]

Experimental Protocol

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na2SO4)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

1. Reaction Setup:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a gas inlet for inert gas (Argon or Nitrogen) is assembled.

  • The glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Lithium aluminum hydride (LiAlH4) (1.5 to 2.0 equivalents) is carefully weighed and transferred to the reaction flask under an inert atmosphere.

  • Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension of LiAlH4.

2. Reaction:

  • Ethyl 5-bromoindole-2-carboxylate (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

  • The LiAlH4 suspension in the flask is cooled to 0 °C using an ice bath.

  • The solution of ethyl 5-bromoindole-2-carboxylate is added dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

3. Work-up and Quenching:

  • Caution: The quenching of excess LiAlH4 is highly exothermic and releases hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood.

  • The reaction mixture is cooled back to 0 °C in an ice bath.

  • To quench the excess LiAlH4, anhydrous diethyl ether is added to dilute the reaction mixture.

  • Slowly and cautiously, a saturated aqueous solution of sodium sulfate (Na2SO4) is added dropwise while stirring vigorously. The addition should be done at a rate that controls the effervescence.

  • The resulting granular precipitate is stirred for an additional 30 minutes.

  • Anhydrous magnesium sulfate (MgSO4) is added to the mixture to ensure complete drying, and the suspension is stirred for another 15 minutes.

4. Isolation and Purification:

  • The solid precipitate is removed by filtration through a pad of Celite or by decantation. The solid is washed several times with diethyl ether or ethyl acetate.

  • The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent system.[6] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • General Protocol: A small sample of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher NMR spectrometer.[7]

  • Expected Signals (based on 5-bromo-3-methyl-1H-indole):

    • A broad singlet for the N-H proton of the indole ring (around 8.0-9.0 ppm).

    • Signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the indole ring. The bromine at the 5-position will influence the chemical shifts and coupling patterns of the protons at the 4, 6, and 7-positions.

    • A singlet or a doublet for the methylene protons (-CH2OH) adjacent to the indole ring.

    • A signal for the hydroxyl proton (-OH), which may be a broad singlet and its position can vary depending on the solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • General Protocol: A more concentrated sample (20-50 mg) is used for 13C NMR spectroscopy.

  • Expected Signals (based on 5-bromo-3-methyl-1H-indole):

    • Signals corresponding to the carbon atoms of the indole ring. The carbon bearing the bromine atom (C-5) will show a characteristic chemical shift.

    • A signal for the methylene carbon (-CH2OH).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Quenching cluster_purification Isolation & Purification A 1. Dissolve Ethyl 5-bromoindole-2-carboxylate in Anhydrous THF C 3. Add ester solution dropwise to LiAlH4 suspension A->C B 2. Prepare LiAlH4 suspension in Anhydrous THF at 0°C B->C D 4. Stir at room temperature C->D E 5. Cool to 0°C and dilute with Diethyl Ether D->E F 6. Quench with saturated aq. Na2SO4 E->F G 7. Add anhydrous MgSO4 F->G H 8. Filter to remove solids G->H I 9. Concentrate the filtrate H->I J 10. Purify by Column Chromatography I->J K 11. Obtain pure this compound J->K

Caption: Experimental workflow for the reduction of ethyl 5-bromoindole-2-carboxylate.

Reaction Mechanism Overview

reaction_mechanism Ester Ethyl 5-bromoindole-2-carboxylate Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 1. LiAlH4 (Hydride attack) Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde 2. Elimination of Ethoxide Tetrahedral2 Tetrahedral Intermediate 2 Aldehyde->Tetrahedral2 3. LiAlH4 (Hydride attack) Alkoxide Alkoxide Tetrahedral2->Alkoxide Alcohol This compound Alkoxide->Alcohol 4. Aqueous Work-up (Protonation)

Caption: Simplified mechanism for the LiAlH4 reduction of an ester to a primary alcohol.

References

Applications of (5-Bromo-1H-indol-2-yl)methanol in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(5-Bromo-1H-indol-2-yl)methanol is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the development of biologically active compounds. Its unique structure, featuring a reactive hydroxyl group at the 2-position and a bromine atom at the 5-position of the indole scaffold, offers orthogonal handles for a variety of chemical transformations. This allows for the strategic introduction of molecular diversity, making it a valuable precursor in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.

The indole core is a privileged structure in numerous natural products and pharmaceuticals. The presence of a bromine atom on this scaffold is particularly advantageous as it serves as a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, which can significantly influence the pharmacological properties of the final molecule.

Key Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its role as a precursor for potent enzyme inhibitors, particularly those targeting protein kinases involved in cancer progression. The 5-bromoindole scaffold has been identified as a crucial component in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them important therapeutic targets.

Derivatives synthesized from this compound have shown promise in inhibiting the signaling pathways mediated by EGFR and VEGFR-2, which are critical for tumor cell proliferation, survival, and angiogenesis. The general strategy involves the functionalization of the indole core to create molecules that can effectively bind to the ATP-binding site of these kinases, thereby blocking their activity.

Data Presentation: In Vitro Activity of 5-Bromoindole Derivatives

The following tables summarize the in vitro biological activity of various 5-bromoindole derivatives, highlighting their potential as kinase inhibitors. The data is compiled from multiple studies and is presented to facilitate comparison.

Table 1: EGFR Inhibitory Activity of 5-Bromoindole Derivatives

Compound IDTargetBinding Energy (kcal/mol)Cancer Cell LineIC50 (µM)
3a EGFRStrongest Binding EnergyHepG2, A549, MCF-7Most Potent of Series
3b EGFRStrong Binding Energy--
3f EGFRStrong Binding Energy--
7 EGFRStrong Binding Energy--
5A EGFR-7.95--
HB5 EGFR-HepG2Lowest IC50 in study

Data extracted from studies on 5-bromoindole derivatives as EGFR inhibitors.[1][2]

Table 2: VEGFR-2 Inhibitory Activity of 5-Bromoindole Derivatives

Compound IDTargetBinding Energy (kcal/mol)Cancer Cell LineIC50 (µM)
3a VEGFR-2-8.76--
3j VEGFR-2-7.78--
5BDBIC VEGFR-2-HepG214.3
4C VEGFR-7.87HepG2, A549Most Cytotoxic in study
3B VEGFR-7.33--
Sorafenib (Standard) VEGFR-2-HepG26.2

Data extracted from studies on 5-bromoindole hydrazone derivatives as VEGFR-2 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound via Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate

This protocol describes the reduction of the ester functionality of ethyl 5-bromo-1H-indole-2-carboxylate to the corresponding primary alcohol using lithium aluminum hydride (LAH).

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Water (H₂O)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF and Et₂O.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Oxidation of this compound to 5-Bromo-1H-indole-2-carbaldehyde

This protocol outlines the selective oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide.

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for filtration and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents) in one portion.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-bromo-1H-indole-2-carbaldehyde.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected form of this compound with an arylboronic acid. The hydroxyl group should be protected (e.g., as a silyl ether or methoxymethyl ether) prior to the coupling reaction to avoid side reactions.

Materials:

  • N-protected or O-protected this compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Heating source (e.g., oil bath or microwave reactor)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the protected this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

  • If necessary, deprotect the protecting group to yield the final desired product.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G cluster_0 Synthesis of this compound cluster_1 Key Synthetic Transformations Ester Ethyl 5-bromo-1H-indole-2-carboxylate Alcohol This compound Ester->Alcohol   Reduction (e.g., LiAlH4) Start This compound Aldehyde 5-Bromo-1H-indole-2-carbaldehyde Start->Aldehyde   Oxidation (e.g., MnO2) Coupled 5-Aryl-1H-indole-2-methanol Derivatives Start->Coupled   Suzuki Coupling (at Br) G cluster_0 EGFR/VEGFR-2 Signaling Pathway Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 5-Bromoindole Derivative Inhibitor->Dimerization Inhibition G Start Start with this compound Derivatization Chemical Synthesis: - Oxidation - Suzuki Coupling - Other modifications Start->Derivatization Library Library of 5-Bromoindole Derivatives Derivatization->Library Screening Biological Screening: - Kinase Inhibition Assays - Cell Viability (MTT) Assays Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols for the Utilization of (5-bromo-1H-indol-2-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a critical class of drug targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's affinity and selectivity for specific kinase targets.

This document provides detailed application notes and experimental protocols for the use of (5-bromo-1H-indol-2-yl)methanol as a versatile building block in the synthesis of potent kinase inhibitors. The presence of the bromine atom at the 5-position offers a handle for further synthetic modifications via cross-coupling reactions, while the methanol group at the 2-position can be readily transformed into other key functional groups, such as an aldehyde, which is a precursor for various condensation reactions to generate kinase inhibitor scaffolds. A prominent application is the synthesis of 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one derivatives, which have shown significant potential as inhibitors of key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Synthetic Strategy Overview

The primary synthetic strategy involves a two-step process:

  • Oxidation: The selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, 5-bromo-1H-indole-2-carbaldehyde.

  • Condensation: The subsequent Knoevenagel condensation of the aldehyde with a suitable active methylene compound, typically a substituted indolin-2-one, to yield the target kinase inhibitor.

This approach allows for a modular synthesis, where variations in the indolin-2-one partner can lead to a diverse library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors derived from 5-bromo-indole scaffolds against various cancer cell lines and kinases. While specific data for inhibitors directly synthesized from this compound is limited in publicly available literature, the data for structurally related compounds, particularly those with the 5-bromo-indolyl-methylene moiety, provide a strong rationale for its use.

Compound IDTarget Kinase(s)Target Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
A1 FGFR1, FGFR2-0.0198, 0.0059--
A5 FGFR3-0.0065--
A13 FGFR1-0.0069--
23c -A5493.103Sunitinib29.257
23d -Skov-33.721Sunitinib31.894
23p -HepG2, A549, Skov-32.357 - 3.012Sunitinib31.594 - 49.036

Note: The compounds listed are derivatives of 3,5-disubstituted indolin-2-ones and 5-bromo-7-azaindolin-2-one, which are structurally analogous to the proposed products.[1][2]

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-bromo-1H-indole-2-carbaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on scale and reaction time)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 5-bromo-1H-indole-2-carbaldehyde can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one Derivatives via Knoevenagel Condensation

This protocol outlines the base-catalyzed condensation of 5-bromo-1H-indole-2-carbaldehyde with a substituted indolin-2-one.

Materials:

  • 5-bromo-1H-indole-2-carbaldehyde

  • Substituted indolin-2-one (e.g., 5-bromoindolin-2-one)

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbaldehyde (1.0 eq) and the desired substituted indolin-2-one (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 5-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]

Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase, such as VEGFR-2, using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a well of the microplate, add the kinase buffer, the VEGFR-2 enzyme, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the data in a dose-response curve.[3]

Visualizations

Signaling Pathways

The synthesized 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one derivatives are designed to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR. Inhibition of these kinases blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_0 VEGFR-2 Signaling cluster_1 EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Proliferation/ Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Cell Survival/ Proliferation ERK->Survival Inhibitor2 This compound Derivative Inhibitor2->EGFR

Caption: Inhibition of VEGFR-2 and EGFR Signaling Pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

G cluster_0 Synthesis Workflow start This compound oxidation Oxidation (e.g., MnO₂) start->oxidation aldehyde 5-bromo-1H-indole-2-carbaldehyde oxidation->aldehyde condensation Knoevenagel Condensation (with indolin-2-one) aldehyde->condensation product 3-((5-bromo-1H-indol-2-yl)methylene)indolin-2-one condensation->product

Caption: Synthetic Workflow for Kinase Inhibitor Preparation.

G cluster_1 Biological Evaluation Workflow synthesis Synthesized Compound kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) synthesis->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) synthesis->cell_assay ic50_kinase Determine Kinase IC₅₀ kinase_assay->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar ic50_cell Determine Cellular IC₅₀ cell_assay->ic50_cell downstream Downstream Signaling Analysis (e.g., Western Blot) ic50_cell->downstream ic50_cell->sar

Caption: Workflow for Biological Evaluation of Synthesized Inhibitors.

References

experimental procedure for N-alkylation of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of (5-bromo-1H-indol-2-yl)methanol

Introduction

The N-alkylation of indoles is a cornerstone transformation in organic synthesis and medicinal chemistry. The introduction of an alkyl group at the N-1 position of the indole ring can significantly alter the steric and electronic properties of the molecule, thereby influencing its biological activity.[1] This is particularly crucial in drug development, where N-substituted indoles are found in a wide array of pharmacologically active compounds.[2][3] this compound is a valuable scaffold, and its N-alkylation allows for the creation of diverse derivatives for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the N-alkylation of this compound using a classical approach involving deprotonation with a strong base followed by nucleophilic substitution with an alkyl halide.[1][3][4]

Reaction Principle

The N-alkylation of this compound proceeds through a two-step mechanism. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the acidic nitrogen atom of the indole ring. This generates a nucleophilic indolide anion. Subsequently, this anion performs a nucleophilic attack on an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of the N-alkylated indole product and a salt byproduct.[5] This method is widely used due to its high yield and excellent selectivity for N-alkylation over potential C-alkylation.[4][6]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride in an anhydrous solvent.

1. Materials and Reagents

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography eluent

2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

3. Reaction Procedure

  • Preparation : Add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen).[1][3]

  • Dissolution : Add anhydrous DMF (or THF) to dissolve the starting material completely. A typical concentration ranges from 0.1 to 0.5 M.[1][3]

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Hydrogen gas will evolve, so the addition must be slow and controlled.[1][5]

  • Stirring : Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.[1][3]

  • Alkylation : Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1][5]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[1][3]

  • Quenching : Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1][3]

  • Extraction : Transfer the quenched mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x the volume of the aqueous layer).[1][3]

  • Washing : Combine the organic layers and wash sequentially with water and then brine.[1][3]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-alkylated product.[5][7]

Data Presentation

The following table summarizes the quantitative data for a representative N-benzylation reaction of this compound on a 1.0 mmol scale.

ReagentRoleMol. Wt. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
This compoundStarting Material228.061.02281.0
Sodium Hydride (60% in oil)Base24.00 (NaH)1.2481.2
Benzyl BromideAlkylating Agent171.041.11881.1
Anhydrous DMFSolvent73.09-5 mL-
Saturated aq. NH₄ClQuenching Agent53.49-~10 mL-

Visualizations

Experimental_Workflow Experimental Workflow for N-Alkylation start Setup Reaction (Substrate in Anhydrous DMF under Inert Atmosphere) cool Cool to 0 °C start->cool deprotonate Add NaH (Base) Stir for 30-60 min cool->deprotonate alkylate Add Alkyl Halide Warm to RT, Stir 2-24h deprotonate->alkylate monitor Monitor by TLC alkylate->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (5-bromo-1H-indol-2-yl)methanol. The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the C5 position of the indole ring via cross-coupling reactions offers a powerful strategy for the synthesis of diverse molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.

While specific literature on cross-coupling reactions of this compound is limited, the protocols described herein are based on well-established procedures for the closely related substrate, 5-bromoindole. The presence of the hydroxymethyl group at the C2 position may influence the reaction conditions, and considerations regarding its potential reactivity are discussed.

General Considerations

The palladium-catalyzed cross-coupling of this compound involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Trans Transmetalation Complex OxAdd->Trans R-M RedEl Reductive Elimination Complex Trans->RedEl RedEl->Pd0 Reductive Elimination Product 5-Substituted- (1H-indol-2-yl)methanol RedEl->Product Ar-R ArylHalide This compound (Ar-X) ArylHalide->OxAdd CouplingPartner Coupling Partner (R-M) CouplingPartner->Trans Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow Start Start: This compound + Arylboronic Acid Reagents Add: Pd Catalyst Ligand Base Solvent Start->Reagents Reaction Heat Reaction (e.g., 80-110 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Aryl-(1H-indol-2-yl)methanol Purification->Product Heck_Reaction_Scheme Heck Reaction Scheme Indole <this compound> Product 5-Vinyl-(1H-indol-2-yl)methanol Indole->Product Pd Catalyst, Base, Solvent, Heat Alkene + Alkene Alkene->Product Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Start Start: This compound + Amine Inert_Atmosphere Inert Atmosphere (Glovebox or Schlenk line) Start->Inert_Atmosphere Reagents Add: Pd Precatalyst Ligand Base Inert_Atmosphere->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction (e.g., 100 °C) Solvent->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: 5-Amino-(1H-indol-2-yl)methanol Purification->Product

Application Notes and Protocols for the Preparation and Evaluation of (5-bromo-1H-indol-2-yl)methanol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer candidates derived from (5-bromo-1H-indol-2-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by targeting various signaling pathways.[1] This protocol outlines the preparation of the key precursor, this compound, its subsequent derivatization, and the in vitro methodologies to assess the anticancer efficacy of the resulting compounds.

Synthesis of the Precursor: this compound

The synthesis of the core scaffold, this compound, is a critical first step. This can be efficiently achieved through the reduction of a commercially available ester, methyl 5-bromo-1H-indole-2-carboxylate.

Protocol 1: Reduction of Methyl 5-bromo-1H-indole-2-carboxylate

Materials:

  • Methyl 5-bromo-1H-indole-2-carboxylate[2]

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: Dissolve methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction and Drying: Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Derivatization

The hydroxyl group of this compound provides a convenient handle for creating a diverse library of derivatives, such as esters, which often exhibit modified biological activity and pharmacokinetic properties.

Protocol 2: Esterification of this compound

Materials:

  • This compound

  • A variety of carboxylic acids (R-COOH) or acid chlorides (R-COCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents for carboxylic acids

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (for acid chlorides)

  • Anhydrous dichloromethane (DCM) or THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure (using a carboxylic acid):

  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling: Add DCC (1.2 eq.) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: A white precipitate of dicyclohexylurea will form. Filter off the precipitate.

  • Extraction and Drying: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the crude ester derivative by silica gel column chromatography.

In Vitro Anticancer Activity Evaluation

A crucial step in the drug discovery pipeline is to evaluate the cytotoxic and apoptotic effects of the newly synthesized derivatives on cancer cell lines.

Protocol 3: Cell Viability (MTT) Assay

This assay quantitatively assesses the effect of the compounds on cell proliferation.[3] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Synthesized indole derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cancer cells

  • Synthesized indole derivatives

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash them with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells using a flow cytometer. The population of cells in different quadrants will represent viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data

The following table summarizes the reported in vitro cytotoxic activity of some 5-bromoindole derivatives against various cancer cell lines to provide a reference for the potential efficacy of newly synthesized compounds.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Bis(indolyl)methane3,3'-((4-methoxyphenyl)methylene)bis(5-bromo-1H-indole)DU-145 (Prostate)2.02 ± 0.98[4][5]
Bis(indolyl)methane3,3'-((4-methoxyphenyl)methylene)bis(5-bromo-1H-indole)HepG2 (Liver)4.23 ± 1.12[4][5]
Bis(indolyl)methane3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(5-bromo-1H-indole)DU-145 (Prostate)1.09 ± 0.92[4][5]
Spiroindole5-Bromospirobrassinin derivativeJurkat (Leukemia)~10-20[6]
Carbothioamide5-Bromoindole-2-carbothioamide derivative (3a)HepG2 (Liver)0.08[7]
Carbothioamide5-Bromoindole-2-carbothioamide derivative (3a)A549 (Lung)0.12[7]
Carbothioamide5-Bromoindole-2-carbothioamide derivative (3a)MCF-7 (Breast)0.15[7]

Visualized Workflows and Pathways

Diagrams provide clear visual representations of the experimental processes and biological mechanisms.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation start Methyl 5-bromo-1H- indole-2-carboxylate precursor This compound start->precursor LiAlH₄ Reduction (Protocol 1) derivatives Library of Ester Derivatives precursor->derivatives Esterification (Protocol 2) mtt Cytotoxicity Screening (MTT Assay) (Protocol 3) derivatives->mtt Test on Cancer Cell Lines ic50 Determine IC₅₀ Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) (Protocol 4) mechanism Elucidate Mechanism of Action apoptosis->mechanism ic50->apoptosis Test at IC₅₀ Concentration

Caption: Experimental workflow from synthesis to in vitro evaluation.

G drug Indole Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) drug->bcl2 bax Bax / Bak (Pro-apoptotic) drug->bax mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc ΔΨm disruption cas9 Caspase-9 (Initiator) cytc->cas9 Apaf-1 activation cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway targeted by anticancer agents.

References

Application Notes and Protocols for In Vitro Assay Development Using (5-bromo-1H-indol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vitro assay development of (5-bromo-1H-indol-2-yl)methanol and its derivatives. These compounds have shown promise, particularly in the realm of oncology, by targeting key signaling pathways involved in cancer progression.[1][2] The primary focus of this guide is on anticancer applications, including cytotoxicity and kinase inhibition assays.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic agents.

Key Applications

This compound derivatives are primarily investigated for their potential as:

  • Anticancer Agents: By inducing cytotoxicity in various cancer cell lines and inhibiting key oncogenic kinases.[1]

  • Kinase Inhibitors: Specifically targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the data for closely related 5-bromo-1H-indole-2-carboxylic acid derivatives provide a strong rationale for their investigation.

Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5BDBIC 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Hepatocellular Carcinoma)14.3Sorafenib6.2

Note: The data presented is for a derivative of 5-bromo-1H-indole-2-carboxylic acid and serves as a representative example of the potential of 5-bromoindole scaffolds.[4]

Signaling Pathways

This compound derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The primary targets are receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) RTK (EGFR/VEGFR-2) RTK (EGFR/VEGFR-2) Ligand (EGF/VEGF)->RTK (EGFR/VEGFR-2) Binding P P RTK (EGFR/VEGFR-2)->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Survival Survival Downstream Signaling->Survival Inhibitor This compound derivative Inhibitor->RTK (EGFR/VEGFR-2) Inhibition

Inhibition of EGFR/VEGFR-2 signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[3]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase (e.g., EGFR, VEGFR-2). The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the available resources.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution (in DMSO)

  • Detection reagents (specific to the chosen assay format, e.g., radiolabeled ATP, phosphospecific antibody)

  • 96- or 384-well assay plates

  • Plate reader (appropriate for the chosen detection method)

Protocol:

  • Assay Plate Preparation:

    • Add kinase assay buffer to all wells.

    • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Enzyme and Substrate Addition:

    • Add the kinase to all wells except the negative control (no enzyme).

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction using a stop solution (e.g., EDTA).

    • Perform the detection step according to the specific assay kit instructions (e.g., add detection reagents, wash plates).

  • Signal Measurement:

    • Measure the signal (e.g., radioactivity, fluorescence, luminescence) using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare assay plate with buffer and compound B Add kinase and substrate A->B C Pre-incubate B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature D->E F Stop reaction E->F G Perform detection step F->G H Measure signal G->H I Calculate % inhibition and IC50 H->I

General workflow for a kinase inhibition assay.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented in this document provide a solid foundation for the in vitro evaluation of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the optimization of lead compounds and their advancement in the drug discovery pipeline.

References

Large-Scale Synthesis of (5-bromo-1H-indol-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are designed for scalability and reproducibility in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromo substituent at the 5-position of the indole ring offers a versatile handle for further functionalization through cross-coupling reactions, while the hydroxymethyl group at the 2-position allows for various synthetic transformations. This document outlines a reliable two-step synthesis route starting from the commercially available 5-bromo-1H-indole.

Overall Synthesis Workflow

The large-scale synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 5-bromo-1H-indole-2-carboxylate. The second step is the reduction of this ester to the desired product, this compound.

SynthesisWorkflow Start 5-Bromo-1H-indole Step1 Step 1: Esterification Start->Step1 Intermediate Ethyl 5-bromo-1H- indole-2-carboxylate Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate

ParameterValue
Starting Material5-bromo-1H-indole
ReagentsDiethyl oxalate, Sodium ethoxide, Ethanol, Acetic acid, Platinum catalyst
ScaleMolar equivalent
Reaction Time24 hours (condensation), Hydrogenation until cessation of H2 uptake
YieldModerate to Good (based on parent synthesis)
Purity>95%

Table 2: Large-Scale Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate

ParameterValue
Starting MaterialEthyl 5-bromo-1H-indole-2-carboxylate
Reducing AgentLithium Aluminum Hydride (LiAlH4)
SolventAnhydrous Tetrahydrofuran (THF)
ScaleUp to 100 g
Reaction Temperature0 °C to reflux
Reaction Time2-4 hours
Work-up ProcedureFieser Method or Rochelle's Salt
Yield85-95%
Purity>98% after purification

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (Reissert Indole Synthesis)

This protocol describes a scalable synthesis of the intermediate ester.

Materials:

  • 4-Bromo-2-nitrotoluene

  • Diethyl oxalate

  • Potassium

  • Absolute ethanol

  • Glacial acetic acid

  • Platinum catalyst (e.g., Platinum on carbon)

  • Parr apparatus for hydrogenation

Procedure:

  • Preparation of Potassium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium (1.00 g atom) in absolute ethanol under an inert atmosphere.

  • Condensation: To the potassium ethoxide solution, add diethyl oxalate (1.00 mole), followed by 4-bromo-2-nitrotoluene (1.00 mole). Stir the mixture and allow it to stand for at least 24 hours. The resulting potassium salt of ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate will precipitate.

  • Isolation of the Potassium Salt: Collect the precipitated potassium salt by filtration.

  • Reductive Cyclization: Dissolve the potassium salt (0.109 mole) in glacial acetic acid. Add the platinum catalyst (0.20 g) to the solution.

  • Hydrogenation: Hydrogenate the mixture in a Parr apparatus until the uptake of hydrogen ceases.

  • Work-up: Remove the catalyst by filtration. Pour the filtrate into water to precipitate ethyl 5-bromo-1H-indole-2-carboxylate.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Large-Scale Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate to this compound

This protocol details the reduction of the ester to the target alcohol using lithium aluminum hydride (LiAlH4). Extreme caution must be exercised when handling LiAlH4 as it is a highly reactive and pyrophoric reagent. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Celite®

Procedure:

  • Reaction Setup: In a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH4 (1.2 equivalents) in anhydrous THF. The flask should be of sufficient size to accommodate the reaction volume and subsequent work-up additions.

  • Cooling: Cool the LiAlH4 suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Cooling: After the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.

Work-up Procedure (Fieser Method):

This work-up is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts for easy filtration. For a reaction containing 'x' grams of LiAlH4:

  • Quenching: Slowly and cautiously add 'x' mL of water dropwise to the cooled reaction mixture. This is a highly exothermic process that generates hydrogen gas. Ensure adequate cooling and venting.

  • Base Addition: Add 'x' mL of 15% aqueous NaOH solution dropwise.

  • Final Water Addition: Add '3x' mL of water and stir the mixture vigorously for at least 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

  • Filtration: Add anhydrous MgSO4 or Na2SO4 to the mixture and stir for another 15 minutes. Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

Alternative Work-up Procedure (Rochelle's Salt):

This method is particularly useful for preventing the formation of emulsions, which can be problematic during large-scale work-ups.

  • Quenching: After cooling the reaction to 0 °C, slowly add ethyl acetate to quench the excess LiAlH4.

  • Addition of Rochelle's Salt: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to the reaction mixture.

  • Stirring: Stir the mixture vigorously until two clear layers are formed. This may take some time.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification of this compound:

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

reduction_mechanism cluster_ester Ethyl 5-bromo-1H-indole-2-carboxylate cluster_reagents Reagents cluster_product This compound ester R-COOEt lialh4 1. LiAlH4 in THF ester->lialh4 Reduction workup 2. H2O work-up lialh4->workup Quenching alcohol R-CH2OH workup->alcohol purification_workflow crude Crude this compound recrystallization Recrystallization (Ethyl Acetate/Hexanes) crude->recrystallization column Column Chromatography (Silica Gel, EtOAc/Hexanes) crude->column pure_recryst Pure Crystalline Product (>98% Purity) recrystallization->pure_recryst high_purity High Purity Product (>99% Purity) column->high_purity

Application Note and Protocol: Purification of (5-bromo-1H-indol-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the purification of (5-bromo-1H-indol-2-yl)methanol using silica gel column chromatography. The protocol details the selection of appropriate chromatographic conditions, preparation of the stationary phase, sample application, and elution of the purified compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for accurate biological evaluation. Column chromatography is a widely used technique for the purification of organic compounds, and this application note describes a robust method for the purification of the title compound from common reaction impurities. The indole nucleus, containing a basic nitrogen atom, can sometimes interact strongly with the acidic silica gel, leading to poor separation.[1] This protocol addresses this potential issue by providing guidelines for selecting an appropriate mobile phase to achieve efficient purification.

Materials and Equipment

Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[2]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Triethylamine (optional, for reducing tailing)[1]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis

  • TLC plates (silica gel 60 F₂₅₄)[3]

Equipment
  • Glass chromatography column

  • Separatory funnel or addition funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) tank

  • UV lamp (254 nm)[3]

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent Selection

The selection of an appropriate mobile phase is critical for a successful separation and should be guided by Thin-Layer Chromatography (TLC) analysis.[3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.[1]

Protocol:

  • Prepare several small TLC developing chambers with different solvent systems of varying polarities. Common starting points for indole derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[3][4]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).[3] Most indole derivatives are UV-active.[3] If necessary, chemical stains such as p-anisaldehyde or potassium permanganate can be used for visualization.[3]

  • Calculate the Rƒ value for the spot corresponding to this compound in each solvent system.

  • Select the solvent system that gives the best separation between the desired compound and impurities, with an Rƒ value in the optimal range. If streaking is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[1]

Column Chromatography Protocol

Column Packing:

  • Select a glass column of appropriate size. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[1]

  • Place a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a thin layer of sand over the plug.[5]

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[5]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[5]

  • Drain the excess solvent until the solvent level is just above the top layer of sand.[5]

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading". Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective for separating compounds with a wide range of polarities.[1]

  • Collect the eluent in fractions of appropriate volume in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the elution of the desired compound.

Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified product.

  • Determine the yield and characterize the purified compound by analytical methods such as NMR spectroscopy and melting point determination.

Data Presentation

Table 1: TLC Screening for Optimal Eluent System

TrialSolvent System (v/v)Rƒ of this compoundObservations
1Hexane:Ethyl Acetate (4:1)0.15Good separation, slightly low Rƒ
2Hexane:Ethyl Acetate (3:1)0.25Optimal , good separation from impurities
3Hexane:Ethyl Acetate (2:1)0.40Compound moves higher, less separation from faster-moving impurities
4Dichloromethane:Methanol (99:1)0.30Good Rƒ, but some tailing observed
5Dichloromethane:Methanol (99:1) + 0.5% Triethylamine0.32Tailing reduced, good separation

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions30 cm length x 3 cm diameter
Amount of Crude Material1.0 g
Amount of Silica Gel50 g
Eluent SystemGradient elution: Hexane:Ethyl Acetate (4:1) to (2:1)
Fraction Size15 mL
Yield of Purified Product0.85 g (85%)
Purity (by ¹H NMR)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation TLC TLC Analysis for Eluent Selection Column_Prep Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Characterization Characterization (NMR, MP) Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Streaking or Tailing on TLC/Column Strong interaction with acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Consider using a different stationary phase like neutral alumina.[1]
Poor Separation Inappropriate eluent system.Re-optimize the solvent system using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.[1] Employ a shallower gradient during elution.
Column overloading.Reduce the amount of sample loaded onto the column. A silica-to-sample ratio of 50:1 to 100:1 is recommended.[1]
Compound is not eluting Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent for highly polar compounds.[3]
Cracked or channeled column bed Improperly packed column.Ensure the column is packed uniformly without air bubbles.[1] Do not let the solvent level drop below the top of the silica bed.[5]

This application note provides a detailed protocol for the purification of this compound by column chromatography, which should enable researchers to obtain this key intermediate in high purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-bromo-1H-indol-2-yl)methanol synthesis. The primary synthetic route involves a two-step process: the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromo-1H-indole-2-carbaldehyde, followed by the reduction of the aldehyde to the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step is the Vilsmeier-Haack formylation of commercially available 5-bromoindole to produce 5-bromo-1H-indole-2-carbaldehyde. The second step involves the selective reduction of the aldehyde functional group to an alcohol using a mild reducing agent like sodium borohydride (NaBH4).

Q2: I am observing a low yield in the first step (Vilsmeier-Haack formylation). What are the potential reasons?

A2: Low yields in the Vilsmeier-Haack formylation of 5-bromoindole can stem from several factors.[1] Sub-optimal reaction conditions such as incorrect temperature or reaction time can significantly impact the yield. The quality of the reagents, particularly the purity of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is crucial, as impurities can lead to side reactions. Additionally, the electron-withdrawing nature of the bromine atom on the indole ring can deactivate it towards electrophilic substitution, potentially requiring harsher conditions than for unsubstituted indole.[2]

Q3: My final product, this compound, is impure. What are the likely contaminants?

A3: Impurities in the final product can originate from either of the two synthetic steps. Unreacted 5-bromo-1H-indole-2-carbaldehyde from the reduction step is a common impurity. Side products from the Vilsmeier-Haack reaction, such as other formylated isomers or poly-formylated products, could also be carried over. Furthermore, over-reduction of the indole ring is a possibility, although less likely with a mild reducing agent like NaBH4.[3]

Q4: Can I use a different reducing agent instead of sodium borohydride for the second step?

A4: While sodium borohydride is a common and effective choice for reducing aldehydes to primary alcohols due to its mild nature and high selectivity, other reducing agents can be used.[4][5] Lithium aluminium hydride (LiAlH4) is a more powerful reducing agent but is less selective and may potentially reduce other functional groups or the indole ring itself. Therefore, for this specific transformation, NaBH4 is generally preferred to avoid over-reduction and ensure a higher yield of the desired product.

Troubleshooting Guides

Part 1: Vilsmeier-Haack Formylation of 5-Bromoindole

Issue: Low or No Yield of 5-bromo-1H-indole-2-carbaldehyde

Potential Cause Troubleshooting Recommendation
Sub-optimal Reaction Temperature The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) initially and then allowed to warm to room temperature or heated.[6] For the less reactive 5-bromoindole, a slightly elevated temperature (e.g., 40-50 °C) after the initial addition may be necessary. Monitor the reaction progress by TLC to find the optimal temperature.
Poor Quality of Reagents Use freshly distilled phosphorus oxychloride (POCl3) and anhydrous N,N-dimethylformamide (DMF). Impurities in DMF can lead to side reactions.[1]
Insufficient Reaction Time The electron-withdrawing bromine atom can slow down the reaction.[2] Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Moisture Contamination The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Over-formylation or formylation at other positions can occur. While formylation of indoles typically occurs at the 3-position, forcing conditions might lead to other products.[7] Careful control of stoichiometry and reaction conditions is crucial.
Part 2: Reduction of 5-bromo-1H-indole-2-carbaldehyde

Issue: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete Reaction Ensure a sufficient excess of sodium borohydride (typically 1.5-2 equivalents) is used. Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde.
Decomposition of NaBH4 Sodium borohydride can decompose in acidic media or in the presence of water over time.[3] Use a suitable solvent like methanol or ethanol and add the NaBH4 portion-wise to a cooled solution of the aldehyde.
Sub-optimal Temperature The reduction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can ensure completion.
Work-up Issues During the aqueous work-up, ensure the pH is carefully adjusted to quench the excess NaBH4 and any borate esters formed. Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed thoroughly.
Product Instability Indole derivatives can be sensitive to strong acids and light. Use mild conditions during work-up and purification, and protect the product from light.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indole-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on general Vilsmeier-Haack formylation of indoles.

Materials:

  • 5-Bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-1H-indole-2-carbaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 70-85%

Protocol 2: Synthesis of this compound by Reduction

This protocol is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride.

Materials:

  • 5-bromo-1H-indole-2-carbaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of deionized water.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

Step Reaction Key Reagents Solvent Temperature Time Typical Yield
1Vilsmeier-Haack Formylation5-Bromoindole, POCl3, DMFDMF0 °C to RT2.5 - 4.5 h70-85%
2Aldehyde Reduction5-bromo-1H-indole-2-carbaldehyde, NaBH4Methanol/Ethanol0 °C to RT2 - 3 h85-95%

Visualizations

Vilsmeier_Haack_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation start1 5-Bromoindole in DMF reagent1 Add POCl3 at 0°C start1->reagent1 reaction1 Stir at RT (2-4h) reagent1->reaction1 workup1 Quench with Ice & NaHCO3 reaction1->workup1 extraction1 Extract with Ethyl Acetate workup1->extraction1 purification1 Column Chromatography extraction1->purification1 product1 5-bromo-1H-indole-2-carbaldehyde purification1->product1

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reduction_Workflow cluster_step2 Step 2: Aldehyde Reduction start2 5-bromo-1H-indole-2-carbaldehyde in Methanol reagent2 Add NaBH4 at 0°C start2->reagent2 reaction2 Stir at RT (1-2h) reagent2->reaction2 workup2 Quench with Water reaction2->workup2 extraction2 Extract with Ethyl Acetate workup2->extraction2 purification2 Recrystallization/Chromatography extraction2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the reduction of the aldehyde.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield of Final Product check_step1 Analyze Purity of Intermediate Aldehyde start->check_step1 troubleshoot1 Troubleshoot Vilsmeier-Haack Reaction: - Check Reagent Quality - Optimize Temperature/Time - Ensure Anhydrous Conditions check_step1->troubleshoot1 Impure or Low Yield troubleshoot2 Troubleshoot Reduction Reaction: - Check NaBH4 Stoichiometry - Optimize Temperature - Improve Work-up Procedure check_step1->troubleshoot2 Pure and Good Yield end Improved Yield troubleshoot1->end troubleshoot2->end

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-bromoindole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic procedures, offering potential causes and recommended solutions.

Method 1: Direct Electrophilic Bromination of Indole

Direct bromination is a common approach, but it is often plagued by a lack of selectivity and the formation of multiple products. A successful strategy involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and subsequent deprotection.[1]

Issue 1: Low or No Yield of the Desired 5-Bromoindole

Potential CauseRecommended Solution
Incomplete Protection Steps Verify the complete formation of the sodium indoline-2-sulfonate and the N-acetylated intermediate via TLC or NMR before proceeding to the bromination step.[2]
Poor Bromination Efficiency Maintain a low temperature (0-5°C) during the dropwise addition of bromine to minimize unwanted side reactions.[1][3] Ensure vigorous stirring to maintain a homogeneous reaction mixture.[1]
Suboptimal Deprotection Ensure the final deprotection step is sufficiently basic (by adding 40% NaOH) and heated (e.g., 50°C) for an adequate duration to completely remove both the sulfonate and acetyl protecting groups.[1]
Inadequate Mixing on Scale-Up For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous slurries that can form.[2]

Issue 2: Formation of Multiple Products (Low Purity)

Potential CauseRecommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine relative to the N-acetyl indoline-2-sulfonate intermediate to prevent the formation of di- or poly-brominated indoles.[1]
Incorrect Regioselectivity Direct bromination of unprotected indole is unselective and can lead to bromination at the C3 position.[1] The protection strategy at C2 and N1 is crucial for directing bromination to the C5 position.[1][2]
Formation of Oxindoles Oxindoles can form via oxidation.[1][4] This can sometimes be minimized by maintaining an inert atmosphere and controlling reaction temperature. Quenching excess bromine with sodium bisulfite promptly after the reaction is complete is also important.[1]

G start Problem: Low Yield or Multiple Products check_intermediates Analyze Intermediates by TLC/NMR start->check_intermediates sulfonate_ok Sulfonate Formation OK? check_intermediates->sulfonate_ok acetyl_ok N-Acetylation OK? sulfonate_ok->acetyl_ok Yes opt_sulfonate Optimize Sulfonate Formation: - Ensure complete dissolution - Increase reaction time sulfonate_ok->opt_sulfonate No bromination_step Investigate Bromination Step acetyl_ok->bromination_step Yes opt_acetyl Optimize Acetylation: - Check reagent purity - Adjust temperature/time acetyl_ok->opt_acetyl No deprotection_step Investigate Deprotection Step bromination_step->deprotection_step opt_bromo Optimize Bromination: - Control stoichiometry - Lower temperature (0-5°C) - Slow, dropwise addition bromination_step->opt_bromo opt_deprotect Optimize Deprotection: - Ensure basic pH - Increase temperature/time deprotection_step->opt_deprotect purify Purify Final Product: - Recrystallization - Column Chromatography deprotection_step->purify

Caption: Troubleshooting workflow for the direct bromination of indole.

Method 2: Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with an aldehyde or ketone.[5]

Issue 1: Failure of the Reaction or Low Yield

Potential CauseRecommended Solution
Inappropriate Acid Catalyst The choice of acid (Brønsted or Lewis) is critical.[6][7] Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid are commonly used, but the optimal catalyst may require screening.[1][6]
Deactivating Effect of Bromine The electron-withdrawing bromo group on the phenylhydrazine can hinder the cyclization step. Stronger acids or higher reaction temperatures may be necessary to overcome this deactivation.[1]
Unstable Hydrazone Intermediate In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the potentially unstable hydrazone intermediate.[1]
Poor Reagent Quality Ensure the purity of the starting hydrazine and carbonyl compound, as impurities can inhibit the reaction.[8]

Issue 2: Formation of Unwanted Side Products

Potential CauseRecommended Solution
Formation of Regioisomers When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed.[1] The regioselectivity can be influenced by the acidity of the medium and steric effects; careful selection of the ketone and reaction conditions is necessary.[1]
Cleavage of the N-N Bond Under certain acidic conditions, the hydrazone can cleave, which is a known failure mode of the Fischer indole synthesis.[1] Adjusting the acid catalyst or temperature may mitigate this.
Formation of Indolenine Isomers Depending on the substitution pattern of the carbonyl compound, indolenine byproducts can form. The choice of acid catalyst can influence the ratio of indole to indolenine.[1]

G start Starting Materials indole Indole start->indole p_bromo_hydrazine (4-Bromophenyl)hydrazine + Aldehyde/Ketone start->p_bromo_hydrazine route1 Direct Bromination indole->route1 route2 Fischer Synthesis p_bromo_hydrazine->route2 decision1 Need C2/C3 Substitution? route1->decision1 decision2 Unsymmetrical Ketone? route2->decision2 outcome1 Proceed. Best for unsubstituted C2/C3. decision1->outcome1 No outcome2 Consider Fischer. Allows C2/C3 functionalization. decision1->outcome2 Yes outcome3 Potential for Regioisomers. Proceed with caution. decision2->outcome3 Yes outcome4 Good Selectivity. decision2->outcome4 No

Caption: Decision logic for selecting a synthetic route to 5-bromoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 5-bromoindole? A1: In the direct bromination of indole, the most common side products are di- and poly-brominated indoles (e.g., 3,5-dibromoindole) and oxindoles formed through oxidation.[1][4] In the Fischer indole synthesis, side products can include regioisomers (if an unsymmetrical ketone is used) and indolenine derivatives.[1]

Q2: How can I effectively purify crude 5-bromoindole? A2: Purification can be achieved through several methods. Silica gel column chromatography is a standard technique. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is also effective. For certain impurities, steam distillation has been reported as a highly effective and environmentally friendly method, capable of yielding product with purity greater than 99.5%.[9]

Q3: Can I directly brominate indole to get 5-bromoindole without protecting groups? A3: While possible, direct bromination of unprotected indole is generally not recommended as it is known to be unselective.[1] The C3 position of the indole ring is highly nucleophilic, leading to significant formation of the 3-bromoindole isomer and other poly-brominated species.[1]

Q4: My palladium-catalyzed cross-coupling reaction using 5-bromoindole is failing. What could be the cause? A4: A common issue is the inhibition or deactivation of the palladium catalyst. The nitrogen atom in the indole ring can coordinate to the palladium center, poisoning the catalyst.[10] This can sometimes be observed by the formation of palladium black.[10] To mitigate this, ensure high purity of the 5-bromoindole, use robust phosphine ligands to stabilize the catalyst, avoid excessive temperatures, and rigorously degas all solvents to remove oxygen.[10]

G Indole Indole + Brominating Agent Product 5-Bromoindole (Desired Product) Indole->Product Controlled Conditions + Protecting Groups SideProduct1 Over-bromination (e.g., 3,5-Dibromoindole) Indole->SideProduct1 Excess Bromine SideProduct2 Oxidation (Oxindole Byproducts) Indole->SideProduct2 Oxidative Conditions SideProduct3 Mis-bromination (e.g., 3-Bromoindole) Indole->SideProduct3 No Protecting Groups

Caption: Common side product pathways in the direct bromination of indole.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate[1]

This multi-step procedure enhances regioselectivity by protecting the C2 position.

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 30 g of indole in 150 mL of ether.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with vigorous stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration. Wash sequentially with acetic anhydride and ether. The crude solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.

  • Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic with additional 40% NaOH and stir for another 3 hours at 50°C.

  • Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry to yield crude 5-bromoindole. Further purification can be performed by recrystallization or column chromatography.

Protocol 2: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole[5]

This protocol provides a general method for creating C2-substituted 5-bromoindoles.

  • Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add the desired ketone, such as acetone (1.1 - 1.5 eq), and stir at room temperature for 30-60 minutes. Monitor formation by TLC.

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) as the acid catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Purification of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-bromo-1H-indol-2-yl)methanol.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Recovery of the Target Compound After Column Chromatography

  • Potential Cause A: Irreversible Adsorption to Silica Gel. The polar hydroxyl and N-H groups of the indole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.[1]

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by flushing the column with the mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA).[1] This will cap the acidic sites.

      • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][2]

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile or water/methanol with a neutral pH buffer) can be an effective alternative.[1]

  • Potential Cause B: Compound Degradation on the Column. The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[1][2]

    • Solution:

      • Test for Stability: Before committing to a large-scale column, spot your crude material on a silica gel TLC plate, and let it sit for a few hours. Re-run the TLC to see if any new spots (decomposition products) have appeared.[2]

      • Use Deactivated Silica or Alumina: As mentioned above, deactivating the silica with a base or using a neutral stationary phase like alumina can prevent degradation.[1][2]

  • Potential Cause C: Product is Eluting in Very Dilute Fractions. Your compound may have eluted from the column, but at a concentration too low to be detected by your initial analysis (e.g., TLC with UV).[1][2]

    • Solution: Combine and concentrate fractions that are expected to contain your product before re-analyzing by TLC or HPLC.[1][2]

Problem 2: Poor Separation from Impurities (Co-elution)

  • Potential Cause A: Inappropriate Solvent System. The chosen mobile phase may not have sufficient selectivity to resolve the target compound from closely related impurities.

    • Solution:

      • Systematic TLC Screening: Methodically test a range of solvent systems with varying polarities and compositions. Good solvent systems to start with for indole derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[3][4]

      • Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can improve the separation of polar compounds.[3]

  • Potential Cause B: Overloading the Column. Applying too much crude material to the column will result in broad bands and poor separation.

    • Solution: A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 to 100:1 for difficult separations.[5]

Problem 3: Peak Tailing or Streaking on TLC and Column Chromatography

  • Potential Cause: Strong Interaction with Acidic Silica Gel. The basic nature of the indole nitrogen can lead to strong interactions with acidic silanol groups on the silica surface, causing tailing.[1]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonia into your eluent system.[1][5] This modifier will compete for the active sites on the silica gel, allowing your compound to travel more symmetrically.

      • Use High-Purity Silica: Employ high-purity, end-capped silica gel, which has fewer free silanol groups.[1]

Problem 4: Compound is a Colorless Oil or Solid and Difficult to Visualize

  • Potential Cause: this compound is expected to be a white or off-white solid, but in solution or on a TLC plate, it may not be visible to the naked eye.

    • Solution:

      • UV Light: Indole derivatives are typically UV-active due to their aromatic structure. Visualize the compound on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm), where it will appear as a dark spot.[3]

      • Staining Reagents: If UV is not effective, use a chemical stain.

        • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]

        • Potassium Permanganate (KMnO₄): A general stain that reacts with oxidizable functional groups (like the alcohol in your compound), appearing as yellow-brown spots on a purple background.[3]

        • p-Anisaldehyde or Vanillin: These are general-purpose stains that react with many functional groups upon heating.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from the starting materials or side reactions. These may include unreacted starting materials, over-brominated species (e.g., dibromo-indoles), or products of oxidation (e.g., oxindoles).[6] The specific impurities will depend on the synthetic route used.

Q2: My compound seems to be degrading when I try to purify it using silica gel chromatography. What should I do?

A2: Indole derivatives can be sensitive to the acidic nature of silica gel.[1] First, confirm the instability by spotting the compound on a silica TLC plate and observing it over time.[2] To mitigate degradation, you can deactivate the silica with a base like triethylamine, switch to a neutral stationary phase like alumina, or use reverse-phase chromatography.[1][2]

Q3: How can I effectively purify crude this compound if it is highly polar?

A3: For highly polar indole derivatives, standard normal-phase chromatography can be challenging.[1] Consider the following options:

  • Normal-Phase with a Polar Eluent: Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[3]

  • Reverse-Phase HPLC: This is an excellent method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that have poor retention on reverse-phase columns.[1]

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after an initial chromatographic step. The choice of solvent is critical. You will need to find a solvent system in which the compound is soluble when hot but poorly soluble when cold. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, may be effective.

Q5: My purified compound is an oil that won't crystallize. What can I do?

A5: This is a common issue, often caused by residual solvent or minor impurities preventing the formation of a crystal lattice.

  • Remove Trace Solvents: Ensure all solvent is removed under high vacuum, possibly with gentle heating.

  • Trituration: Add a non-polar solvent in which your compound is insoluble (like hexanes or pentane) and stir or sonicate the mixture. This can sometimes induce crystallization or wash away impurities, leaving a solid product.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the oil to initiate crystallization.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of indole derivatives by column chromatography. Note that optimal conditions for this compound may require specific optimization.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for many organic compounds.[4]
Neutral AluminaA good alternative for acid-sensitive compounds.[1]
C18 Reverse-Phase SilicaUsed for polar compounds in reverse-phase chromatography.[7]
Silica to Compound Ratio 50:1 to 100:1 (by weight)Higher ratios are used for more difficult separations.[5]
Typical Eluent Systems Hexane/Ethyl Acetate (gradient)A common starting point for moderately polar compounds.[4]
Dichloromethane/Methanol (gradient)Effective for more polar compounds.[3]
Water/Acetonitrile (gradient)Used in reverse-phase HPLC.[7]
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Added to reduce peak tailing for basic compounds.[1][5]
Expected Purity (Post-Column) >95%Can be higher depending on the separation and crude purity.
Expected Recovery 70 - 95%Can be lower if the compound is unstable or adsorbs strongly.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using standard flash column chromatography on silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel with F254 indicator), TLC tank

  • UV lamp (254 nm)

2. Procedure:

  • Step 1: Determine the Eluent System

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Run several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Add 1% TEA to the eluent to improve the spot shape.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from major impurities.

  • Step 2: Pack the Column (Wet Slurry Method)

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate). The amount of silica should be 50-100 times the weight of your crude material.

    • Pour the slurry into the column. Use pressure (air or a pipette bulb) to pack the silica bed firmly and remove any air bubbles.

    • Drain the solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Step 3: Load the Sample (Dry Loading Method)

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 5-10 times the mass of your sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.

  • Step 4: Elute the Column and Collect Fractions

    • Carefully add your starting eluent to the column.

    • Apply gentle pressure to begin eluting the solvent through the column.

    • Collect fractions of a consistent volume.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[4]

  • Step 5: Monitor the Fractions

    • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, run it in your chosen eluent system, and visualize under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Step 6: Isolate the Product

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

G start Start Purification column Run Column Chromatography start->column analyze Analyze Fractions (TLC/HPLC) column->analyze problem Problem Identified? analyze->problem low_recovery Low Recovery problem->low_recovery Yes (Low Yield) poor_sep Poor Separation problem->poor_sep Yes (Co-elution) tailing Peak Tailing / Streaking problem->tailing Yes (Bad Shape) success Pure Compound Obtained problem->success No check_stability Test Stability on Silica TLC low_recovery->check_stability change_solvent Optimize Solvent System poor_sep->change_solvent add_modifier Add Modifier (TEA) to Eluent tailing->add_modifier check_stability->column Stable deactivate_silica Deactivate Silica (add TEA) or use Alumina check_stability->deactivate_silica Degradation Observed deactivate_silica->column change_solvent->column Improved lower_load Reduce Sample Load change_solvent->lower_load Still Poor lower_load->column add_modifier->column

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 5-bromoindole. Below, you will find detailed information on optimizing reaction conditions, troubleshooting common issues, and detailed experimental protocols for key transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

General Issues

Q1: My palladium-catalyzed cross-coupling reaction with 5-bromoindole is giving a low yield. What are the most common causes?

A1: Low yields in cross-coupling reactions with 5-bromoindole can stem from several factors. The most common culprits include:

  • Debromination: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond susceptible to reductive cleavage.[1] Protecting the indole nitrogen with a group like Boc or SEM is the most effective way to prevent this.[1]

  • Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially at high temperatures or in the presence of oxygen.[2] Ensuring an inert atmosphere and using robust ligands can mitigate this.

  • Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst. Always use high-purity, anhydrous, and degassed solvents.

Q2: I'm observing multiple side products on my TLC. What are they likely to be?

A2: Besides the desired product and unreacted starting material, common side products in cross-coupling reactions of 5-bromoindole include:

  • Debrominated Indole: As mentioned above, this is a very common byproduct when the indole nitrogen is unprotected.[1]

  • Homocoupling Products: These are dimers of your coupling partners (e.g., biaryl compounds from boronic acids in Suzuki reactions or diyne compounds from terminal alkynes in Sonogashira reactions). This is often promoted by the presence of oxygen.

  • Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling of 5-bromoindole is not proceeding to completion. What should I try?

A3: If your Suzuki reaction stalls, consider the following:

  • Catalyst and Ligand Choice: For N-heterocycles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective. Modern Buchwald ligands like SPhos or XPhos can also be very robust for challenging couplings.

  • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids.

  • Solvent System: A mixed aqueous system (e.g., dioxane/water, THF/water) is typically required to dissolve all components. The organic solvent can also influence the reaction rate and yield.

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-120 °C. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial.

Q4: How can I minimize homocoupling of my boronic acid in a Suzuki reaction?

A4: Homocoupling is often promoted by oxygen. To minimize this side reaction:

  • Thoroughly Degas: Ensure your solvents and reaction mixture are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Control Catalyst Loading: High catalyst loadings can sometimes promote homocoupling. Consider slightly reducing the amount of palladium catalyst.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_dehalogenation Debromination Observed? start->check_dehalogenation check_catalyst Catalyst Inactive? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions protect_N Protect Indole N-H (e.g., Boc, SEM) check_dehalogenation->protect_N Yes optimize_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl₂, SPhos) check_catalyst->optimize_catalyst optimize_conditions Screen Base, Solvent, Temp. (e.g., K₃PO₄, Dioxane/H₂O, 100°C) check_conditions->optimize_conditions

A troubleshooting flowchart for low-yield Suzuki couplings.
Heck Reaction

Q5: My Heck reaction with 5-bromoindole is giving a low yield. What are the most common causes?

A5: Low yields in Heck reactions with 5-bromoindole can be attributed to several factors:

  • Catalyst Deactivation: The formation of palladium black is a common issue, indicating catalyst decomposition. This can be caused by high temperatures or impurities. Using stabilizing phosphine ligands is crucial.

  • Indole as a Catalyst Poison: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity. Ensuring high purity of the 5-bromoindole can help.

  • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand can affect both the yield and regioselectivity.

  • Base Selection: The base is essential for regenerating the active Pd(0) catalyst. Common bases include triethylamine (Et₃N) and inorganic salts like Na₂CO₃ or K₂CO₃. Screening different bases may be necessary.

Sonogashira Coupling

Q6: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A6: Glaser coupling is a common side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Strictly Anaerobic Conditions: It is critical to perform the reaction under an oxygen-free atmosphere. Thoroughly degas your solvents and use Schlenk techniques or a glovebox.

  • Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).

  • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These often require a different ligand and may need higher temperatures.

Q7: My Sonogashira reaction is not working at all. What are the most critical initial checks?

A7: For a complete failure of a Sonogashira reaction, the primary suspects are:

  • Inactive Catalysts: Ensure your palladium catalyst and copper co-catalyst are active and have not degraded.

  • Reagent Quality: Use anhydrous and anaerobic conditions. Impurities in the alkyne, base, or solvent can poison the catalyst.

  • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require heating (e.g., 50-80 °C).

Buchwald-Hartwig Amination

Q8: How do I choose the optimal catalyst, ligand, and base for the Buchwald-Hartwig amination of 5-bromoindole?

A8: The choice of reagents is critical for a successful amination:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a common and effective choice for the amination of N-heterocycles.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like NaOtBu are often used, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[4] The solubility of the base can also be a factor; Cs₂CO₃ has good solubility in many organic solvents.[4]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used.

C-H Functionalization

Q9: I am attempting a direct C-H arylation of 5-bromoindole, but I am getting a complex mixture of products. What are the key parameters to control regioselectivity?

A9: Regioselectivity in C-H functionalization of indoles is a significant challenge due to the multiple C-H bonds with different reactivities.

  • Directing Groups: The most common strategy for achieving high regioselectivity is the use of a directing group on the indole nitrogen. Different directing groups can favor functionalization at different positions (e.g., C2, C4, C7).

  • Catalyst and Ligand: The choice of metal catalyst (commonly palladium or rhodium) and the ligand can have a profound effect on which C-H bond is activated.

  • Reaction Conditions: Solvents and additives can also influence the regioselectivity of the reaction.

Q10: My C-H functionalization reaction is not proceeding. What are some general troubleshooting steps?

A10: If your C-H functionalization is not working, consider the following:

  • Catalyst Activity: Ensure your catalyst is active and handled under the appropriate inert conditions.

  • Oxidant: Many C-H functionalization reactions require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. Ensure the oxidant is fresh and added in the correct stoichiometry.

  • Substrate Reactivity: Electron-withdrawing groups on the indole ring can deactivate it towards C-H functionalization.

  • Temperature: These reactions often require elevated temperatures to facilitate C-H bond cleavage.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for various functionalization reactions of 5-bromoindole and related substrates.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-Heterocycles

EntryCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
2Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
3Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for the same substrate.[1]
4NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides.[1]
5Na₂PdCl₄ˢSPhosK₂CO₃Water:Acetonitrile (4:1)3718HighMild, aqueous conditions for 5-bromoindole.

Table 2: Heck Reaction of 5-Bromoindole

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95[4]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97 (for similar aryl bromides)[4]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh (general conditions)[4]

Table 3: Sonogashira Coupling of 5-Bromoindole

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh

Table 4: Buchwald-Hartwig Amination of 5-Bromo-Heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Notes
1AnilinePd₂(dba)₃ (1)4NaOtBu (1.4)Toluene10088For 5-bromoindole.[5]
2MorpholinePd₂(dba)₃ (1)4NaOtBu (1.4)Toluene10095For 5-bromoindole.[5]
3n-Bu₂NHPd₂(dba)₃ (1)4NaOtBu (1.4)Toluene10051For 5-bromoindole.[5]
4PiperidinePd₂(dba)₃ (1)1LiHMDS (2.2)THF6570For 6-chloroindole.[5]

Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of 5-bromoindole.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole (Aqueous, Mild Conditions)

Materials:

  • 5-Bromoindole

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.

Suzuki_Workflow A 1. Add solids to vial: 5-Bromoindole, Boronic Acid, Base B 2. Prepare catalyst solution: Pd(OAc)₂ + SPhos in Solvent A->B C 3. Add catalyst solution to vial B->C D 4. Seal and heat at 37°C for 18h C->D E 5. Monitor reaction (TLC/LC-MS) D->E F 6. Cool and perform aqueous workup E->F G 7. Dry and concentrate organic layer F->G H 8. Purify by column chromatography G->H

Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Heck Reaction of 5-Bromoindole (Microwave-Assisted)

Materials:

  • 5-Bromoindole

  • Styrene

  • Sodium carbonate (Na₂CO₃)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • SPhos

  • Acetonitrile:Water (1:1)

  • Ethyl acetate

  • Celite

  • Anhydrous magnesium sulfate

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.[4]

  • Purge the vial with argon for 5 minutes to create an inert atmosphere.[4]

  • Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.[4]

  • Securely seal the vial with a cap.

  • Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.[4]

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-vinylindole product.

Protocol 3: Sonogashira Coupling of 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine 5-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)-1H-indole.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Morpholine

  • Cesium carbonate (Cs₂CO₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Anhydrous dioxane

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[6]

  • Evacuate and backfill the tube with argon (repeat three times).[6]

  • Add anhydrous dioxane, followed by the amine (e.g., morpholine).[6]

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Signaling Pathway Visualization

Functionalized indole derivatives are known to modulate various signaling pathways, making them attractive scaffolds for drug development. For instance, certain indole derivatives act as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several types of cancer.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Represses SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Destabilizes Indole_Inhibitor Indole Derivative Inhibitor Indole_Inhibitor->SMO Inhibits SUFU SUFU GLI GLI GLI_A GLI (Activator) SUFU_GLI->GLI_A Releases Target_Genes Target Gene Transcription GLI_A->Target_Genes Activates

Hedgehog signaling pathway with an indole derivative inhibitor.

References

(5-bromo-1H-indol-2-yl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (5-bromo-1H-indol-2-yl)methanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound are associated with its indole core. The indole ring is susceptible to oxidation, and as a brominated aromatic compound, it can be sensitive to light (photodegradation).[1] The stability can also be influenced by the pH of the solution.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: For creating stock solutions, it is best to use anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium to the final working concentration.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting containers, such as amber vials.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, indole derivatives are generally most stable in neutral to slightly acidic conditions. Strong acidic conditions can lead to polymerization or rearrangement, while strongly alkaline conditions can promote oxidative degradation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance stability.

Q5: Is this compound sensitive to light?

A5: Yes, brominated aromatic compounds and indole rings are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q6: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?

A6: It is not recommended to subject the stock solution to multiple freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation. To avoid this, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of the Compound in Aqueous Solutions
  • Symptom: Cloudiness or visible precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: The final concentration of the compound exceeds its solubility in the aqueous medium.

  • Suggested Solutions:

    • Decrease the final working concentration of the compound.

    • Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in most cell-based assays, but this should be optimized and controlled for).

    • Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution while vortexing vigorously.

    • Consider the use of a solubilizing agent, after confirming its compatibility with your experimental setup.

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Symptom: High variability between replicate experiments or a loss of compound activity over the course of an experiment.

  • Possible Cause: Degradation of the compound in the assay medium or inconsistent preparation of solutions.

  • Suggested Solutions:

    • Prepare fresh dilutions of the compound immediately before adding them to the assay.

    • Minimize the incubation time of the compound in the assay medium as much as possible.

    • Assess the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2) using an analytical method like HPLC to quantify its concentration over time.

    • Strictly adhere to a standardized protocol for solution preparation and aliquot stock solutions to avoid multiple freeze-thaw cycles.

    • Always protect solutions from light.

Issue 3: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
  • Symptom: New peaks, other than the parent compound, are observed in the chromatogram over time.

  • Possible Cause: The compound is degrading into one or more new products.

  • Suggested Solutions:

    • Review the storage and handling procedures to ensure the compound is protected from light, high temperatures, and extreme pH conditions.

    • The primary degradation pathways for 2-hydroxymethylindoles often involve oxidation of the indole ring or the hydroxymethyl group. Potential degradation products could include the corresponding aldehyde (5-bromo-1H-indole-2-carbaldehyde) or carboxylic acid (5-bromo-1H-indole-2-carboxylic acid). Dimerization or polymerization products may also form, especially under acidic conditions.

    • Characterize the degradation products using techniques like LC-MS to understand the degradation pathway and adjust experimental conditions to minimize their formation.

Data Presentation

Table 1: Summary of Qualitative Stability and Handling Information for this compound (Inferred from Analogs and General Indole Chemistry)

ParameterRecommendation/Information
Physical Form Solid
Recommended Storage (Solid) -20°C, protected from light and moisture
Recommended Storage (Solution) -20°C in anhydrous DMSO, protected from light
Recommended Solvents DMSO, DMF
Light Sensitivity High - protect from light
pH Stability Best in neutral pH (6-8); avoid strong acids and bases
Potential Degradation Pathways Oxidation, Photodegradation, Polymerization (acid-catalyzed)
Likely Degradation Products 5-bromo-1H-indole-2-carbaldehyde, 5-bromo-1H-indole-2-carboxylic acid, dimers/polymers

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amber glass vial

  • Precision balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: General Procedure for Assessing Compound Stability by HPLC

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Amber vials

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a working solution of the compound in the aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.

  • Divide the remaining solution into several amber vials for incubation under different stress conditions (e.g., room temperature, 37°C, exposure to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mandatory Visualizations

Stability_Troubleshooting_Workflow cluster_prep Solution Preparation & Experiment cluster_observe Observation cluster_troubleshoot Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Start Experiment prep_solution Prepare fresh working solution from DMSO stock in aqueous buffer start->prep_solution run_assay Perform Biological Assay prep_solution->run_assay observe_results Observe Results run_assay->observe_results check_consistency Consistent Results? observe_results->check_consistency inconsistent_results Inconsistent Results/ Loss of Activity check_consistency->inconsistent_results No end_success Successful Experiment check_consistency->end_success Yes degradation Compound Degradation inconsistent_results->degradation precipitation Precipitation inconsistent_results->precipitation solubility Low Solubility inconsistent_results->solubility solution_fresh Use freshly prepared solutions degradation->solution_fresh solution_stability Run HPLC stability check degradation->solution_stability solution_protect Protect from light degradation->solution_protect solution_conc Lower concentration precipitation->solution_conc solution_dmso Optimize DMSO % solubility->solution_dmso

Caption: Troubleshooting workflow for inconsistent experimental results.

Kinase_Inhibition_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular growth_factor Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) growth_factor->receptor adp ADP receptor->adp substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor phosphorylated_substrate Phosphorylated Substrate Protein downstream Downstream Signaling Cascade phosphorylated_substrate->downstream response Cellular Response (Proliferation, Survival, Angiogenesis) downstream->response inhibitor This compound Derivative inhibitor->receptor Inhibition

Caption: General kinase signaling pathway and inhibition by 5-bromoindole derivatives.

References

Technical Support Center: Synthesis and Handling of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of indole compounds during synthesis and handling.

Troubleshooting Guides

Problem 1: My reaction mixture or purified indole compound is turning pink, red, or brown.

  • Question: Why is my indole sample changing color, and what can I do to prevent it?

  • Answer: A color change to pink, red, or brown is a common visual indicator of indole compound oxidation and potential polymerization.[1] While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation. This is due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation, particularly at the C2 and C3 positions.[2]

    Immediate Actions:

    • Assess Purity: Use analytical techniques like TLC, HPLC, or NMR to determine the extent of degradation.

    • Purification: If the impurity level is unacceptable, repurify the compound. Common methods include:

      • Column Chromatography: Use silica gel. If the compound appears to degrade on the column (streaking, color change), consider using silica gel deactivated with triethylamine (~1% in the eluent) or switching to a less acidic stationary phase like alumina.[3]

      • Recrystallization: This is an excellent method for obtaining highly pure material if the crude product is a solid with relatively high purity (>85-90%).[3] Test various solvents to find one where the indole is soluble when hot but sparingly soluble when cold.[3]

    Preventative Measures for Future Syntheses:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[4][5][6]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the reaction mixture or storage solvent.[1]

Problem 2: I am observing unexpected byproducts in my reaction, and I suspect indole oxidation.

  • Question: My reaction is giving low yields and multiple spots on TLC. How can I confirm if oxidation is the cause and prevent it?

  • Answer: Low yields and the formation of multiple byproducts can be due to the oxidation of the starting indole material or intermediates. The indole nucleus is prone to oxidation, which can lead to the formation of oxindoles, isatins, and other degradation products.[2][7]

    Troubleshooting Steps:

    • Characterize Byproducts: Attempt to isolate and characterize the major byproducts using techniques like Mass Spectrometry (MS) and NMR spectroscopy to confirm if they are oxidation products.

    • Control Experiment: Run a small-scale control reaction where the indole starting material is stirred under the reaction conditions (solvent, temperature) but without the other reagents, under both air and an inert atmosphere. Compare the results by TLC to see if the starting material degrades in the presence of air.

    • Implement Preventative Strategies:

      • N-Protection: Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts). This decreases the electron density of the indole ring, making it more stable to oxidation.[8][9]

      • Strict Air-Free Techniques: For highly sensitive substrates, use a Schlenk line or a glove box to rigorously exclude oxygen and moisture.[4][5][6][10]

      • Optimize Reaction Conditions: If possible, run the reaction at a lower temperature to minimize the rate of oxidation.

Frequently Asked Questions (FAQs)

  • Question 1: What are the ideal storage conditions for indole compounds?

  • Answer: To minimize oxidation, indole compounds should be stored under the following conditions:

    • Temperature: Cool temperatures, typically 2-8°C, are recommended. For long-term storage, -20°C is often preferred.[1]

    • Light: Store in amber or opaque vials to protect from light, as light can promote oxidation.[1]

    • Atmosphere: For highly sensitive indole derivatives, displace oxygen by storing under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Question 2: When should I consider using an antioxidant?

  • Answer: The use of an antioxidant is recommended when:

    • The indole compound is known to be highly susceptible to oxidation.

    • The compound will be stored for an extended period.

    • The compound is dissolved in a solvent that has not been deoxygenated.

    • The experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, exposure to air).[1]

  • Question 3: Which antioxidants are commonly used for stabilizing indole compounds?

  • Answer: Butylated hydroxytoluene (BHT) and ascorbic acid are common antioxidants used to stabilize organic compounds.[1] The choice of antioxidant may depend on the specific indole derivative and the solvent system. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.

  • Question 4: How do I choose the right N-protecting group to prevent oxidation?

  • Answer: The selection of an N-protecting group depends on several factors:

    • Stability to Reaction Conditions: The protecting group must be stable during your planned synthetic steps.

    • Ease of Removal: Deprotection should be achievable under conditions that do not affect other functional groups in your molecule.

    • Electronic Effects: Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Ts (tosyl) decrease the electron density of the indole ring, making it more stable towards oxidation.[8][9] Electron-donating groups like benzyl may have the opposite effect.[8]

Quantitative Data Summary

The following table provides an illustrative comparison of the stability of a generic, oxidation-sensitive indole under various storage conditions over a 3-month period. Note: These are representative values and actual stability will vary based on the specific indole structure.

Storage ConditionAtmosphereTemperatureLight ExposureAntioxidant (0.01% BHT)Estimated Purity after 3 Months
1 Air25°C (Room Temp)Ambient Lab LightNo~85%
2 Air2-8°CDark (Amber Vial)No~95%
3 Nitrogen2-8°CDark (Amber Vial)No>99%
4 Air2-8°CDark (Amber Vial)Yes>99%
5 Nitrogen-20°CDark (Amber Vial)Yes>99.5%

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Nitrogen Atmosphere (Balloon Technique)

This protocol describes a simple method for excluding air from a reaction. For more rigorous exclusion, a Schlenk line is recommended.

Materials:

  • Round-bottom flask with a rubber septum

  • Nitrogen gas cylinder with a regulator

  • Balloon

  • Needles (one long, one short)

  • Syringes for reagent addition

Procedure:

  • Flame-Dry Glassware: If moisture-sensitive, flame-dry the reaction flask under vacuum and allow it to cool under a stream of nitrogen.

  • Assemble Apparatus: Add a stir bar and seal the flask with a rubber septum.

  • Inflate Balloon: Attach a balloon to a hose connected to the nitrogen regulator and inflate it to about 7-8 inches in diameter. Twist the balloon to seal it and attach a needle to the end. Secure the needle in a rubber stopper when not in use.[11]

  • Flush the Flask: Insert the needle from the nitrogen-filled balloon through the septum. Insert a second, shorter "exit" needle to allow air to escape. Let the nitrogen from the balloon flush the flask for several minutes to displace the air.[11]

  • Establish Positive Pressure: Remove the exit needle first. The balloon will maintain a slight positive pressure of nitrogen in the flask.

  • Add Reagents: Add degassed solvents and liquid reagents via syringe. Solids can be added quickly by briefly removing the septum under a positive flow of nitrogen.

  • Run Reaction: The balloon will stay inflated, indicating a positive pressure of nitrogen throughout the reaction.

Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution

This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a solution of an indole compound.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Anhydrous ethanol or another suitable solvent

  • Volumetric flasks and pipettes

Procedure:

Part A: Preparing a 1% (w/v) BHT Stock Solution

  • Weigh 100 mg of BHT.

  • Transfer the BHT to a 10 mL volumetric flask.

  • Add the solvent (e.g., ethanol) to dissolve the BHT and then fill to the 10 mL mark. Mix thoroughly.

  • Store this stock solution in a sealed, amber vial at 2-8°C.

Part B: Adding BHT to an Indole Solution

  • Determine the desired final concentration of BHT in your indole solution. A common final concentration is 0.01%.[1]

  • To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.[1]

  • Ensure the BHT is thoroughly mixed into the final solution.

Visualizations

IndoleOxidationPathway Indole Indole Indolenine 3H-Indolenine (Intermediate) Indole->Indolenine [O] Polymer Polymerization/ Degradation Products Indole->Polymer Oxindole Oxindole Indolenine->Oxindole Rearrangement Indolenine->Polymer Isatin Isatin Oxindole->Isatin [O]

Caption: Simplified pathway of indole oxidation.

TroubleshootingWorkflow Start Indole Synthesis/ Storage Issue: Low Yield or Discoloration CheckOxidation Is Oxidation Suspected? Start->CheckOxidation Analyze Analyze Sample: TLC, HPLC, NMR, MS CheckOxidation->Analyze Yes OtherIssue Investigate Other Reaction Issues CheckOxidation->OtherIssue No Oxidized Oxidation Confirmed? Analyze->Oxidized Purify Purify Compound: Chromatography or Recrystallization Oxidized->Purify Yes Oxidized->OtherIssue No Implement Implement Preventative Measures Purify->Implement End Problem Resolved Implement->End

Caption: Troubleshooting workflow for indole oxidation.

PreventionStrategy Start Starting Indole Synthesis Sensitivity Is the Indole Highly Sensitive? Start->Sensitivity N_Protect Use N-Protection (e.g., Boc, Ts) Sensitivity->N_Protect Yes InertAtmosphere Use Inert Atmosphere (N2 or Ar) Sensitivity->InertAtmosphere Yes Standard Standard Precautions: Degas Solvents Sensitivity->Standard No LongTerm Long-Term Storage Required? Antioxidant Add Antioxidant (e.g., BHT) LongTerm->Antioxidant Yes ColdDark Store Cold & Dark (2-8°C or -20°C) LongTerm->ColdDark Yes N_Protect->InertAtmosphere InertAtmosphere->LongTerm Antioxidant->ColdDark End Proceed with Synthesis/Storage ColdDark->End Standard->LongTerm

Caption: Decision tree for selecting a prevention strategy.

References

Technical Support Center: (5-bromo-1H-indol-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scalable synthesis of (5-bromo-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the production of this key intermediate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a laboratory scale?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, a commercially available substituted toluene is used to synthesize 5-bromo-1H-indole-2-carboxylic acid or its ethyl/methyl ester via methods like the Reissert or Fischer indole synthesis. The second step is the reduction of the carboxylic acid or ester at the C2 position to the corresponding primary alcohol, this compound.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up this synthesis presents several key challenges. The initial indole synthesis can be exothermic and prone to tar formation if not properly controlled.[1] The most significant challenge, however, lies in the reduction step, especially when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2] Issues include managing the highly exothermic reaction and quench, ensuring complete reaction, minimizing side products, and safely handling large quantities of pyrophoric reagents.[3][4] Purification at a larger scale can also be problematic, requiring robust and scalable methods to achieve high purity.

Q3: Are there alternatives to Lithium Aluminum Hydride (LiAlH₄) for the reduction step?

A3: Yes, while LiAlH₄ is a common and powerful reducing agent for esters and carboxylic acids, other reagents can be considered.[1][5] Borane complexes (e.g., BH₃·THF) can reduce carboxylic acids in the presence of some other functional groups.[6] For esters, milder reducing agents like Diisobutylaluminum hydride (DIBAL-H) can sometimes be used, although they may favor the formation of the aldehyde intermediate if not carefully controlled.[6] Catalytic hydrogenation is another possibility, though it may require high pressures and specific catalysts, and could be complicated by the presence of the bromo-substituent.

Q4: What are the critical safety precautions to take when working with LiAlH₄ on a larger scale?

A4: Working with LiAlH₄ at any scale requires stringent safety measures, which become even more critical upon scale-up.[3] Key precautions include:

  • Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air, which can lead to fires.[7]

  • Anhydrous Conditions: Use of thoroughly dried solvents and glassware is mandatory.

  • Controlled Addition: The LiAlH₄ solution or the substrate should be added slowly and in a controlled manner to manage the reaction exotherm.[3]

  • Adequate Cooling: A robust cooling system for the reactor is essential to maintain the desired reaction temperature.

  • Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, and appropriate gloves are required.[7]

  • Quenching Protocol: A well-defined and tested quenching procedure must be in place to safely neutralize excess LiAlH₄.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate with LiAlH₄
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting material (ester) 1. Insufficient LiAlH₄: The stoichiometry of the reducing agent may be inadequate due to impurities in the starting material or partial degradation of the LiAlH₄. 2. Poor quality of LiAlH₄: The reagent may have degraded upon storage.1. Increase LiAlH₄ equivalents: Empirically increase the molar equivalents of LiAlH₄ in small increments (e.g., from 1.5 to 2.0 eq.). 2. Use fresh LiAlH₄: Ensure the LiAlH₄ is a fresh, unopened batch or has been stored under strictly anhydrous conditions. Titrate the LiAlH₄ solution to determine its exact molarity before use.
Formation of 5-bromo-1H-indole-2-carbaldehyde as a major byproduct 1. Insufficient LiAlH₄: If the reaction is quenched prematurely or with insufficient hydride, the aldehyde intermediate may be isolated.[9] 2. Use of a modified, less reactive hydride: If a modified aluminum hydride was used, it might not be potent enough for the second reduction step.[6]1. Ensure complete reaction: Monitor the reaction by TLC or HPLC until all the intermediate aldehyde is consumed before quenching. 2. Re-evaluate the reducing agent: If not using LiAlH₄, consider if the chosen reagent is suitable for reduction to the alcohol.
Significant amount of starting material recovered after workup 1. Reaction temperature too low: The reaction rate may be too slow at the chosen temperature. 2. Poor solubility of the ester: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.1. Increase reaction temperature: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) while carefully monitoring the exotherm. 2. Use a co-solvent: If solubility is an issue, consider using a co-solvent like THF to ensure the ester is fully dissolved before addition to the LiAlH₄ suspension.
Issue 2: Uncontrolled Exotherm and Safety Concerns During LiAlH₄ Quenching
Symptom Possible Cause Suggested Solution
Rapid temperature and pressure increase upon addition of quenching agent 1. Quenching agent added too quickly: Rapid addition of protic solvents like water or alcohols leads to a violent, exothermic reaction with unreacted LiAlH₄.[8] 2. Insufficient cooling: The cooling capacity of the reactor is not adequate for the scale of the reaction. 3. Poor mixing: Inadequate agitation leads to localized "hot spots" where the quenching reaction is uncontrolled.1. Slow, controlled addition: Add the quenching agent dropwise at a very slow rate using an addition funnel or a syringe pump.[10] 2. Stepwise quench with less reactive solvents: Begin by quenching with a less reactive solvent like ethyl acetate, followed by a slow addition of an alcohol (e.g., isopropanol or methanol), and finally water.[8][11] 3. Ensure efficient cooling and stirring: Use a powerful overhead stirrer and a cooling bath with a large capacity. For larger scales, a jacketed reactor with a chiller is recommended.
Formation of gelatinous aluminum salts that are difficult to filter Standard water/acid workup: Quenching with water followed by acidification often produces gelatinous aluminum hydroxides that can be problematic for filtration and extraction.Fieser workup: Employ the Fieser method for quenching, which involves the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered.[8] Rochelle's salt workup: After the initial quench of excess LiAlH₄, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. The tartrate chelates the aluminum salts, breaking up emulsions and facilitating a clean phase separation.[12]
Issue 3: Impurities in the Final this compound Product
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a higher Rf on TLC Over-reduction/hydrogenolysis: On prolonged reaction times or at higher temperatures, the C-Br bond or the indole ring itself may be susceptible to reduction.Optimize reaction conditions: Reduce the reaction time and maintain a lower temperature. Monitor the reaction closely and quench as soon as the starting material is consumed.
Presence of a byproduct with a similar polarity to the product Incomplete reaction: Unreacted starting ester or intermediate aldehyde can be difficult to separate from the desired alcohol.Ensure complete conversion: As mentioned previously, use sufficient LiAlH₄ and monitor the reaction to completion. Optimize purification: A carefully optimized gradient elution in column chromatography or a specific solvent system for recrystallization may be required.
Discolored product (yellow or brown) Air oxidation: Indole derivatives, especially indole-2-methanols, can be sensitive to air and light, leading to the formation of colored impurities.Work under an inert atmosphere: Conduct the workup and purification steps under a nitrogen or argon atmosphere where possible. Use antioxidants: A small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes be added during workup or storage. Purify by recrystallization: Recrystallization is often effective at removing colored impurities.[13]

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Conversion of Ethyl 5-bromo-1H-indole-2-carboxylate to this compound

Reducing Agent Typical Equivalents Solvent Temperature (°C) Pros Cons
LiAlH₄ 1.5 - 2.0THF, Diethyl ether0 to RTHigh reactivity, reduces both esters and carboxylic acids effectively.[14]Highly pyrophoric, very exothermic quench, requires strict anhydrous conditions.[2]
DIBAL-H 2.0 - 3.0Toluene, THF-78 to 0More selective than LiAlH₄, soluble in hydrocarbons.[5]Can be difficult to drive to the alcohol, may stop at the aldehyde.[6]
BH₃·THF 1.0 - 1.5THF0 to RefluxGood for reducing carboxylic acids, less reactive with esters than LiAlH₄.May be slow for ester reduction, requires acidic workup to decompose borane complexes.
NaBH₄/Lewis Acid 2.0 - 4.0 (NaBH₄)Alcohols, THFRT to RefluxMilder and safer to handle than LiAlH₄.Often requires a Lewis acid co-reagent to reduce esters, may have lower yields.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 equivalents) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: The reaction flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH₄. This is followed by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Workup: The mixture is stirred vigorously at room temperature until two clear layers form (this may take several hours). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water).[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Ethyl 5-bromo-1H-indole-2-carboxylate setup Reaction Setup: - LiAlH4 in anhydrous THF - Cool to 0 °C start->setup addition Slow Addition of Ester Solution setup->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quenching at 0 °C: 1. Ethyl Acetate 2. Rochelle's Salt Solution reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification: - Column Chromatography or - Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_incomplete Incomplete Reaction Solutions cluster_degradation Degradation Solutions cluster_workup Workup Loss Solutions start Low Yield of Final Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC/HPLC of crude degradation Product Degradation? start->degradation Check for multiple spots workup_loss Losses During Workup? start->workup_loss Assess mass balance increase_lah Increase LiAlH4 Equivalents incomplete_reaction->increase_lah increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp check_reagents Use Fresh/Titrated Reagents incomplete_reaction->check_reagents lower_temp Lower Reaction Temperature degradation->lower_temp shorter_time Reduce Reaction Time degradation->shorter_time inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere rochelle_salt Use Rochelle's Salt for Clean Separation workup_loss->rochelle_salt optimize_extraction Optimize Extraction Solvent/Volume workup_loss->optimize_extraction optimize_purification Optimize Purification Method workup_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of HPLC Methods for Indole-2-Methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for indole-2-methanol analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of indole-2-methanol analogs, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for indole-2-methanol analogs are showing significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for indole compounds is a common issue, often stemming from secondary interactions with the stationary phase.[1][2] The primary causes and solutions are outlined below:

  • Secondary Silanol Interactions: The nitrogen in the indole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[2]

    • Solution:

      • Use an End-Capped Column: Select a column where the residual silanol groups are chemically bonded with a small organic molecule.

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your analyte. For many indole analogs, a starting pH of ≤ 2.5 can be effective.[3] This protonates the silanol groups, reducing unwanted interactions.

      • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to mask the silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. A 1-to-10 dilution can often resolve the issue.

  • Column Contamination: A contaminated guard or analytical column can lead to distorted peaks.

    • Solution: Flush the column with a strong solvent or replace the guard column if one is in use.

Q: I am observing peak fronting in my chromatograms. What could be the cause?

A: Peak fronting is typically caused by sample overload or issues with the sample solvent.

  • Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.

    • Solution: Dilute the sample and reinject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

Issue 2: Baseline Irregularities (Noise, Drift, or Ghost Peaks)

Q: My baseline is noisy. What are the common causes and solutions?

A: Baseline noise can originate from several sources within the HPLC system.[4]

  • Air Bubbles: Air bubbles in the mobile phase or detector can cause significant noise.

    • Solution: Degas the mobile phase using sonication, vacuum, or helium sparging. Purge the pump to remove any trapped air.[5]

  • Contaminated Mobile Phase: Impurities in the solvents can contribute to a noisy baseline.

    • Solution: Use HPLC-grade solvents and prepare fresh mobile phases daily. Filter the mobile phase before use.[4]

  • Detector Lamp Issues: An aging or unstable detector lamp can be a source of noise.

    • Solution: Replace the detector lamp if it is nearing the end of its lifespan.

Q: I am experiencing baseline drift. How can I troubleshoot this?

A: Baseline drift is often related to changes in the mobile phase or temperature.[6]

  • Mobile Phase Composition Changes: Inaccurate mixing of gradient solvents or degradation of the mobile phase can cause drift.

    • Solution: Ensure the mobile phase is well-mixed and freshly prepared. For gradient elution, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in the ambient temperature or inconsistent column heating can lead to baseline drift.

    • Solution: Use a column oven to maintain a stable temperature.[5][7]

  • Column Equilibration: Insufficient equilibration time for the column with the mobile phase can cause drift at the beginning of a run.

    • Solution: Allow adequate time for the column to equilibrate before starting the analysis.[5]

Q: What are ghost peaks and how can I eliminate them?

A: Ghost peaks are unexpected peaks that appear in the chromatogram, often due to contamination or carryover from previous injections.

  • Solution:

    • Run a blank injection (injecting only the mobile phase) to confirm the presence of ghost peaks.

    • Clean the injector and sample loop.

    • Ensure that the mobile phase and sample preparation solvents are free of contaminants.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Q1: What is a good starting point for an HPLC method for indole-2-methanol analogs?

A1: A robust starting point is to use a reversed-phase C18 column with a gradient elution. The mobile phase can consist of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[8] A typical UV detection wavelength for indole compounds is around 280 nm, though scanning the UV spectrum of your specific analog is recommended to find the optimal wavelength.[9][10]

Q2: How do I choose the right column for my indole-2-methanol analogs?

A2: The choice of stationary phase is crucial for achieving good separation.

  • C18 Columns: These are the most common and a good starting point for reversed-phase separation of moderately non-polar compounds like indole-2-methanol analogs.

  • Phenyl-Hexyl Columns: These can offer different selectivity for aromatic compounds due to π-π interactions and may be beneficial for separating closely related analogs or isomers.

  • End-Capped Columns: To minimize peak tailing from silanol interactions, it is highly recommended to use end-capped columns.[1]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample.

  • Isocratic Elution: This uses a constant mobile phase composition and is suitable for simple mixtures where the analytes have similar retention properties. It is often simpler to set up and more reproducible.

  • Gradient Elution: This involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[11] It is preferred for complex mixtures with a wide range of polarities as it can improve peak resolution and reduce analysis time. For method development with unknown samples, starting with a broad gradient is recommended.[11][12]

Sample Preparation

Q4: What are the key considerations for sample preparation of indole-2-methanol analogs?

A4: Proper sample preparation is essential for accurate and reproducible results.

  • Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[13] If a stronger solvent is required for solubility, use the minimum amount necessary.

  • Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that can clog the column.

  • Matrix Effects: For samples from complex matrices like plasma or tissue extracts, sample clean-up steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[14][15]

Quantitative Data Summary

The following tables provide example data for the optimization of an HPLC method for a hypothetical indole-2-methanol analog.

Table 1: Effect of Mobile Phase Modifier on Peak Tailing

Mobile Phase Composition (Acetonitrile:Water with Modifier)Tailing Factor
50:502.1
50:50 with 0.1% Formic Acid1.5
50:50 with 0.1% Trifluoroacetic Acid (TFA)1.2
50:50 with 0.1% Triethylamine (TEA)1.3

Table 2: Influence of Stationary Phase on Retention Time

Stationary PhaseRetention Time (minutes)
C18 (5 µm, 4.6 x 150 mm)8.5
C8 (5 µm, 4.6 x 150 mm)6.2
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)9.1

Table 3: Example Gradient Elution Program

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)
0.02080
15.08020
17.08020
17.12080
20.02080

Experimental Protocols

Protocol 1: General HPLC Method for Indole-2-Methanol Analogs

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: See Table 3 for an example.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample->Filtration Injector Autosampler/Injector Filtration->Injector MobilePhase Mobile Phase Preparation (HPLC Grade Solvents + Additives) Degassing Mobile Phase Degassing MobilePhase->Degassing Pump Pump Degassing->Pump Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV/Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram Generation DataSystem->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Indole_Signaling Indole Indole Analogs Receptor Aryl Hydrocarbon Receptor (AhR) Indole->Receptor Binding Complex Indole-AhR-ARNT Complex Receptor->Complex Dimerization with ARNT Cytoplasm Cytoplasm Nucleus Nucleus ARNT ARNT ARNT->Complex DNA DNA (XRE) Complex->DNA Binds to Xenobiotic Response Element Gene Target Gene Transcription DNA->Gene Initiates

Caption: Simplified diagram of an indole signaling pathway.

Troubleshooting_Logic Problem Chromatographic Problem Observed Identify Identify Symptom (e.g., Peak Tailing, Baseline Drift) Problem->Identify Isolate Isolate Source (System, Method, Sample) Identify->Isolate Correct Implement Corrective Action Isolate->Correct Verify Verify Resolution (Re-inject Standard) Correct->Verify Verify->Isolate No Resolved Problem Resolved Verify->Resolved Yes

Caption: A logical workflow for troubleshooting HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the characterization of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide will objectively compare the performance of various analytical techniques with supporting data and detailed methodologies.

For a thorough comparison, this compound is compared with its non-brominated parent compound, Indole-2-methanol, and another halogen-substituted analog, (5-chloro-1H-indol-2-yl)methanol.

Data Presentation

The following tables summarize the key analytical data for this compound and its selected alternatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound 10.62 (s, 1H, NH), 7.54-7.51 (m, 2H), 7.45-7.39 (m, 2H), 7.29-7.21 (m, 1H), 6.92-6.90 (m, 1H), 6.60-6.58 (m, 1H), 6.36 (d, J=3.6 Hz, 1H), 4.7 (s, 2H, CH2), 5.1 (t, 1H, OH)133.2, 132.5, 129.3, 126.6, 124.3, 119.3, 110.5, 106.4, 58.1 (CH2OH)
Indole-2-methanol 8.3 (br s, 1H, NH), 7.55 (d, 1H), 7.35 (d, 1H), 7.15-7.0 (m, 2H), 6.4 (s, 1H), 4.75 (s, 2H, CH2), 1.6 (br s, 1H, OH)138.0, 136.2, 128.5, 121.3, 120.1, 119.8, 110.5, 100.2, 58.5 (CH2OH)
(5-chloro-1H-indol-2-yl)methanol 8.6 (br s, 1H, NH), 7.55 (d, 1H), 7.25 (d, 1H), 7.10 (dd, 1H), 6.35 (s, 1H), 4.7 (s, 2H, CH2)136.5, 134.5, 129.0, 125.0, 122.0, 119.0, 111.5, 100.0, 58.2 (CH2OH)

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)Key IR Peaks (cm-1)
This compound 226.07225/227 (M+, Br isotopes), 196/198 ([M-CH2OH]+), 1173434 (N-H), 3391 (O-H), 1465, 1033, 904, 757
Indole-2-methanol 147.17147 (M+), 116 ([M-CH2OH]+)~3400 (N-H), ~3300 (O-H), ~1450, ~1010
(5-chloro-1H-indol-2-yl)methanol 181.62181/183 (M+, Cl isotopes), 150/152 ([M-CH2OH]+)~3400 (N-H), ~3300 (O-H), ~1460, ~1050, ~800 (C-Cl)

Table 3: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy Data

CompoundHPLC Retention Time (min)Mobile PhaseUV-Vis λmax (nm)
This compound Not availableNot availableNot available
Indole-2-methanol Dependent on methodAcetonitrile/Water with 0.1% Formic Acid~220, ~270, ~290
(5-chloro-1H-indol-2-yl)methanol Not availableNot availableNot available
Reference Method for 5-bromo-1H-indole Dependent on methodAcetonitrile/Water with Phosphoric Acid[1]~225, ~280

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the synthesized compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Acquisition Parameters (ESI):

  • Ionization Mode: Positive or negative.

  • Mass Range: m/z 50-500.

  • The specific parameters for capillary voltage, gas flow, and temperature should be optimized for the instrument and analyte.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and separate it from potential impurities.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

A Representative Method for Indole Derivatives:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Instrumentation: Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol).

  • The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the λmax.

Acquisition Parameters:

  • Spectral Range: 200-400 nm.

  • Blank: Use the pure solvent as a blank reference.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the characterization of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction 1 workup Work-up & Purification reaction->workup 2 nmr NMR (1H, 13C) workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir hplc HPLC workup->hplc uv_vis UV-Vis Spectroscopy workup->uv_vis structure Structure Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment hplc->purity uv_vis->structure

Caption: General experimental workflow for synthesis and characterization.

data_comparison_logic cluster_target Target Compound cluster_alternatives Comparative Analogs cluster_methods Analytical Methods target This compound nmr NMR target->nmr Characterize ms MS target->ms Characterize ir IR target->ir Characterize hplc HPLC target->hplc Characterize uv UV-Vis target->uv Characterize parent Indole-2-methanol (Parent Compound) parent->nmr Characterize parent->ms Characterize parent->ir Characterize parent->hplc Characterize parent->uv Characterize chloro (5-chloro-1H-indol-2-yl)methanol (Halogen Analog) chloro->nmr Characterize chloro->ms Characterize chloro->ir Characterize chloro->hplc Characterize chloro->uv Characterize

Caption: Logical relationship for comparative analysis.

References

Comparative Guide to Purity Analysis of (5-bromo-1H-indol-2-yl)methanol: HPLC-UV and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (5-bromo-1H-indol-2-yl)methanol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method for purity analysis against other common analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolving power, sensitivity, and reproducibility.[1] A reverse-phase HPLC method is particularly well-suited for separating this compound from its potential impurities.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is a comprehensive starting point for the HPLC-UV analysis of this compound, derived from established methods for similar indole derivatives.[2][3]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

4. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection at 280 nm hplc_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation

References

comparative study of synthesis routes for halogenated indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. The introduction of halogen atoms onto this heterocyclic core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and regioselective methods for the synthesis of halogenated indoles is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of the most common and effective synthesis routes for accessing these valuable compounds, supported by experimental data and detailed protocols.

Direct Electrophilic Halogenation

Direct electrophilic halogenation is the most straightforward method for introducing a halogen atom onto the indole ring. The high electron density of the indole nucleus, particularly at the C3 position, makes it susceptible to attack by electrophilic halogenating agents.

Key Features:

  • Regioselectivity: Generally proceeds with high regioselectivity at the C3 position. If the C3 position is blocked, halogenation may occur at other positions, such as C2 or on the benzene ring, depending on the reaction conditions and the substituents present.

  • Reactivity: The reactivity of the indole nucleus towards electrophilic attack is influenced by the nature of the substituents on the ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.

  • Common Reagents: N-Halosuccinimides (NCS, NBS), molecular halogens (Br₂, I₂), and other sources of electrophilic halogens are commonly employed.

Quantitative Data Summary
Halogenating AgentSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Reference
NCSIndole3-ChloroindoleAcetonitrileRT2-4High[1]
NBSIndole3-BromoindoleCH₂Cl₂40594[2]
Br₂2-CF₃-Indole3-Bromo-2-CF₃-indoleAcetic AcidRT-High
I₂/KIIndole3-IodoindoleAqueous MethanolRT-High[3]
Pyridinium bromide perbromideIndole3-BromoindolePyridine--60-70[4]
Experimental Protocols

General Procedure for C3-Chlorination using N-Chlorosuccinimide (NCS):

  • To a solution of the indole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-chloroindole.

General Procedure for C3-Bromination using N-Bromosuccinimide (NBS):

  • To a stirred solution of the indole (1.3 mmol) in CH₂Cl₂ (2 mL) was added NBS (0.1 mmol).[2]

  • The reaction mixture was then warmed to 40 °C with continuous stirring until the completion of the reaction as monitored by TLC.[2]

  • Upon completion, the reaction mixture was diluted with water and extracted with CH₂Cl₂.[2]

  • The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel to afford the pure 3-bromoindole.[2]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, including 7-haloindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7]

Key Features:

  • Regioselectivity: Exclusively provides 7-substituted indoles.[5][6]

  • Substrate Scope: Requires an ortho-substituent on the nitroarene, with bulkier substituents often leading to higher yields.[6][8] A variety of ortho-substituents, including halogens (F, Cl, Br, I), are well-tolerated.[8]

  • Reagents: Typically requires three equivalents of a vinyl Grignard reagent.[6][7]

Quantitative Data Summary
o-Substituted NitroareneVinyl GrignardProductSolventTemp. (°C)Yield (%)Reference
o-BromonitrobenzeneVinylmagnesium bromide7-BromoindoleTHF-20 to 054[5]
2-Chloronitrobenzene2-Propenylmagnesium bromide7-Chloro-3-methylindoleTHF-53[9]
o-NitrotolueneVinylmagnesium bromide7-MethylindoleTHF-20 to 0Moderate[5]
Experimental Protocol

General Procedure for the Synthesis of 7-Haloindoles:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the ortho-halonitroarene (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).[5]

  • Cool the solution to a low temperature (typically -40 to -20 °C) using a dry ice/acetone or ice/salt bath.[5]

  • Slowly add the vinyl Grignard reagent (3.0 eq) via the dropping funnel while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at the same temperature for a specified time (e.g., 20 minutes to 1 hour).[10]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5][10]

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-haloindole.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[11][12]

Key Features:

  • Versatility: Allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[11][12]

  • Substrate Scope: Tolerates a broad range of functional groups on both the aniline and the alkyne.[11] The reaction can be performed with o-iodo-, o-bromo-, and even o-chloroanilines under modified conditions.[12]

  • Regioselectivity: The regioselectivity is generally high, with the larger substituent of an unsymmetrical alkyne typically ending up at the C2 position of the indole.[11][13]

Quantitative Data Summary
o-HaloanilineAlkyneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
o-IodoanilineDiphenylacetylenePd(OAc)₂K₂CO₃DMF100>80[11]
o-Bromoaniline1-Phenyl-1-propynePd(dba)₂/dppfK₃PO₄Toluene110High[14]
o-Chloroaniline4-OctynePd(OAc)₂/PCy₃K₃PO₄Dioxane120High[12]
N-Acetyl-o-iodoanilinePhenylacetylenyl BMIDAPd(OAc)₂LiClDMF6560[15]
Experimental Protocol

General Procedure for the Synthesis of 2,3-Disubstituted Indoles:

  • To a reaction vessel, add the o-haloaniline (1.0 eq), the alkyne (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., PPh₃).[12]

  • Add the base (e.g., K₂CO₃, NaOAc) and any additives (e.g., LiCl).[12]

  • Add the appropriate anhydrous solvent (e.g., DMF, NMP, or toluene) under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature (typically 80-130 °C) and stir for the required time (usually several hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of an α-azido-β-aryl-acrylate ester to form an indole-2-carboxylate.[16] This method is particularly useful for preparing indoles with specific substitution patterns that may be difficult to access through other routes.

Key Features:

  • Product: Yields indole-2-carboxylates.

  • Precursors: The starting α-azido-β-aryl-acrylate esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate.[17]

  • Conditions: The key step is a thermal cyclization, often carried out in a high-boiling solvent like xylene or toluene.[17]

Quantitative Data Summary
Aromatic AldehydeAzidoacetateProductSolventTemp. (°C)Yield (%)Reference
BenzaldehydeEthyl azidoacetateEthyl indole-2-carboxylateXyleneReflux>70[16]
4-ChlorobenzaldehydeEthyl azidoacetateEthyl 5-chloroindole-2-carboxylateTolueneRefluxGood[18]
3-MethoxybenzaldehydeEthyl azidoacetateMixture of ethyl 4- and 6-methoxyindole-2-carboxylateXyleneRefluxGood[17]
Experimental Protocol

Two-Step General Procedure for the Synthesis of Halogenated Indole-2-carboxylates:

Step 1: Synthesis of the α-Azido-β-(haloaryl)-acrylate Ester (Knoevenagel Condensation)

  • To a solution of sodium ethoxide in ethanol, add the halogen-substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) at 0 °C.[17]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude acrylate ester, which can often be used in the next step without further purification.[17]

Step 2: Thermal Cyclization (Hemetsberger Reaction)

  • Dissolve the crude α-azido-β-(haloaryl)-acrylate ester in a high-boiling solvent such as xylene or toluene.[17]

  • Heat the solution to reflux for several hours until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired halogenated indole-2-carboxylate.

Visualization of Synthesis Strategies

Logical Relationship of Synthesis Routes

Synthesis_Routes Overview of Halogenated Indole Synthesis cluster_direct Direct Halogenation cluster_named Named Reactions Halogenated Indoles Halogenated Indoles Indole Indole 3-Haloindole 3-Haloindole Indole->3-Haloindole C3-Halogenation Electrophilic Halogenating Agent Electrophilic Halogenating Agent Electrophilic Halogenating Agent->3-Haloindole 3-Haloindole->Halogenated Indoles o-Nitroarene o-Nitroarene 7-Haloindole 7-Haloindole o-Nitroarene->7-Haloindole Bartoli Synthesis Vinyl Grignard Vinyl Grignard Vinyl Grignard->7-Haloindole o-Haloaniline o-Haloaniline 2,3-Dihalo/Substituted Indole 2,3-Dihalo/Substituted Indole o-Haloaniline->2,3-Dihalo/Substituted Indole Larock Synthesis Alkyne Alkyne Alkyne->2,3-Dihalo/Substituted Indole Aryl Aldehyde Aryl Aldehyde Halo-Indole-2-carboxylate Halo-Indole-2-carboxylate Aryl Aldehyde->Halo-Indole-2-carboxylate Hemetsberger Synthesis Azidoacetate Azidoacetate Azidoacetate->Halo-Indole-2-carboxylate 7-Haloindole->Halogenated Indoles 2,3-Dihalo/Substituted Indole->Halogenated Indoles Halo-Indole-2-carboxylate->Halogenated Indoles

Caption: Major synthetic pathways to halogenated indoles.

Experimental Workflow for Bartoli Synthesis

Bartoli_Workflow Experimental Workflow: Bartoli Synthesis start Start dissolve Dissolve o-nitroarene in anhydrous THF start->dissolve cool Cool to -40°C dissolve->cool add_grignard Slowly add Vinyl Grignard (3 eq.) cool->add_grignard stir Stir at low temp add_grignard->stir quench Quench with aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end 7-Haloindole purify->end

Caption: Step-by-step workflow for the Bartoli indole synthesis.

Conclusion

The synthesis of halogenated indoles can be achieved through a variety of methods, each with its own advantages and limitations. Direct electrophilic halogenation offers a quick and often high-yielding route to 3-haloindoles. The Bartoli synthesis provides a unique and reliable method for accessing 7-haloindoles. For the construction of more complex, 2,3-disubstituted indoles, the Larock synthesis is a versatile and powerful tool. Finally, the Hemetsberger synthesis offers a pathway to valuable indole-2-carboxylate building blocks. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the target molecule. This guide provides a solid foundation for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.

References

Validating the Structure of (5-bromo-1H-indol-2-yl)methanol: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the (5-bromo-1H-indol-2-yl)methanol structure, supported by detailed experimental protocols and data from closely related analogs.

The structural elucidation of heterocyclic compounds like this compound relies heavily on modern spectroscopic techniques, with NMR being the gold standard for providing detailed information about the carbon-hydrogen framework. This guide presents a predicted NMR dataset for the target molecule, derived from the analysis of structurally similar compounds, to serve as a benchmark for experimental verification.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from 5-bromo-3-methyl-1H-indole and (1H-indol-2-yl)methanol, providing a robust model for comparison with experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~ 8.2 - 8.5br s-
H4~ 7.8 - 8.0d~ 1.5 - 2.0
H7~ 7.2 - 7.4d~ 8.5 - 9.0
H6~ 7.2 - 7.3ddJ ≈ 8.5, 2.0
H3~ 6.3 - 6.5s-
CH₂~ 4.8 - 5.0s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~ 135 - 137
C2~ 138 - 140
C3a~ 129 - 131
C4~ 124 - 126
C6~ 123 - 125
C7~ 112 - 114
C5~ 113 - 115
C3~ 100 - 102
CH₂~ 58 - 62

Experimental Protocols

To acquire high-quality NMR spectra for the validation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, and CDCl₃ is a common starting point for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but chemical shifts will vary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation HNMR 1H NMR Analyze_1H Analyze 1H: - Chemical Shifts - Multiplicities - Coupling Constants - Integration HNMR->Analyze_1H CNMR 13C NMR Analyze_13C Analyze 13C: - Chemical Shifts CNMR->Analyze_13C COSY COSY Analyze_2D Analyze 2D: - Correlate Signals COSY->Analyze_2D HSQC HSQC HSQC->Analyze_2D HMBC HMBC HMBC->Analyze_2D Assign_Protons Assign Protons Analyze_1H->Assign_Protons Assign_Carbons Assign Carbons Analyze_13C->Assign_Carbons Confirm_Connectivity Confirm Connectivity Analyze_2D->Confirm_Connectivity Assign_Protons->Confirm_Connectivity Assign_Carbons->Confirm_Connectivity Final_Structure Validated Structure of This compound Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural validation.

Key NMR Correlations for Structure Confirmation

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations expected for this compound that would definitively confirm its structure.

Caption: Key 2D NMR correlations for structure confirmation.

By comparing the experimentally obtained NMR spectra with the predicted data and observing the key correlations outlined above, researchers can confidently validate the structure of this compound. This systematic approach ensures the integrity of the compound for subsequent use in drug discovery and development workflows.

A Comparative Analysis of the Biological Activity of (5-bromo-1H-indol-2-yl)methanol and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The functionalization of the indole ring at various positions can significantly modulate the biological profile of the resulting derivatives. This guide provides a comparative overview of the biological activity of (5-bromo-1H-indol-2-yl)methanol alongside other relevant indole derivatives, with a focus on their anticancer and antimicrobial properties. The inclusion of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole nucleus imparts distinct physicochemical properties that can influence their interaction with biological targets.

Comparative Analysis of Anticancer Activity

Indole derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[3] The substitution pattern on the indole ring plays a crucial role in defining their potency and mechanism of action. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, we can infer its potential activity by examining structurally related compounds, particularly those with substitutions at the C2, C3, and C5 positions.

Many 5-bromoindole derivatives have demonstrated significant anticancer activity, often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4] The presence of the bromine atom at the 5-position is often associated with enhanced biological activity.[1]

Below is a summary of the cytotoxic activity of various indole derivatives against several human cancer cell lines. This data provides a quantitative basis for comparing the potential efficacy of different structural modifications.

Table 1: Cytotoxicity of Selected Indole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide HepG2 (Liver)14.3[4]
HeLa (Cervical)> 50[4]
PC3 (Prostate)> 50[4]
Indole-2-carboxamide derivative LG25 MDA-MB-231 (Breast)Not specified[5]
5-Bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinone BT-549 (Breast)~0.04[6]
NCI-H23 (Lung)~0.08[6]
IGROV1 (Ovarian)~0.1[6]
Indole-based Chalcone Derivative U251 (Glioblastoma)1.9[7]
3,3'-((4-Methoxyphenyl)methylene)bis(5-bromo-1H-indole) DU145 (Prostate)5.10 - 8.18[8]
HepG2 (Liver)4.23 - 11.9[8]
B16 (Melanoma)Not specified[8]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Analysis of Antimicrobial Activity

Indole derivatives also exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[9][10] The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The presence of a halogen, such as bromine, on the indole ring has been shown to enhance antimicrobial potency.

The following table summarizes the minimum inhibitory concentration (MIC) values for several indole derivatives against a range of microorganisms.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-Bromoindole Monilinia fructicolaActive[9]
Botrytis cinereaActive[9]
3-Acyl-5-bromoindole Derivatives Monilinia fructicolaActive[9]
Botrytis cinereaActive[9]
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides Klebsiella pneumoniae0.35 - 1.25[10]
Escherichia coli0.35 - 1.25[10]
Pseudomonas aeruginosa0.35 - 1.25[10]
Salmonella Typhi0.35 - 1.25[10]
Indole-3-acetylhydrazine Derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[11]

Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the biological activity of indole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the indole derivative for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the indole derivative and create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (or other appropriate broth).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Signaling Pathways and Experimental Workflows

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, many anticancer indole derivatives have been shown to modulate pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathway Modulated by Indole Derivatives

Indole-3-carbinol and its derivatives have been reported to affect the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Indole_Derivative This compound or related derivative EGFR EGFR/VEGFR-2 Indole_Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) mTOR->Cell_Cycle_Proteins Apoptotic_Proteins Apoptotic Proteins (e.g., Bcl-2, Bax) mTOR->Apoptotic_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: Potential signaling pathway modulated by indole derivatives.

Generalized Workflow for Biological Evaluation

The evaluation of a novel compound's biological activity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Synthesis of Indole Derivatives b Initial Screening (e.g., Cytotoxicity, Antimicrobial) a->b c Determination of Potency (IC50, MIC) b->c d Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) c->d e Animal Model Studies (Efficacy and Toxicity) d->e

Caption: Generalized workflow for the biological evaluation of novel compounds.

References

Comparative Guide to Analytical Methods for the Quantification of (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of (5-bromo-1H-indol-2-yl)methanol. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.

Introduction

This compound is an indole derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS/MS is a powerful and widely adopted technique for bioanalysis due to its high sensitivity and selectivity.[1][2] This guide outlines a robust LC-MS/MS method and compares its performance characteristics with a conventional HPLC-UV method, providing detailed experimental protocols and supporting data.

Method Comparison

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection by UV absorbance.
Sensitivity High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Selectivity Very High (based on precursor and product ion masses)Moderate (risk of interference from co-eluting compounds)
Linear Range WideModerate
Matrix Effects Can be significant, requires careful management.Generally less susceptible to ion suppression/enhancement.
Development Time More complex and time-consuming.Relatively straightforward.
Cost Higher initial instrument cost and maintenance.Lower instrument cost.

Quantitative Performance Data

The following tables summarize the typical quantitative performance parameters for the LC-MS/MS and HPLC-UV methods for the analysis of this compound in human plasma. These values are based on established methods for similar indole-containing compounds.[3][4][5][6]

Table 1: LC-MS/MS Method Performance

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%

Table 2: HPLC-UV Method Performance

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 20%
Recovery > 80%

Experimental Protocols

LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3][5]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound (Analyte): Precursor ion [M+H]⁺ → Product ion

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. High-Performance Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220 nm or 280 nm for indoles).[7]

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap recon Reconstitution evap->recon lc_system HPLC System recon->lc_system c18_column C18 Column lc_system->c18_column ms_system Mass Spectrometer (ESI+, MRM) c18_column->ms_system data_acq Data Acquisition ms_system->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: LC-MS/MS experimental workflow for quantification.

Method_Comparison_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods start Analytical Need: Quantification of this compound sensitivity High Sensitivity (pg/mL - ng/mL) start->sensitivity selectivity High Selectivity (Complex Matrix) start->selectivity cost_time Lower Cost & Faster Development start->cost_time lcms LC-MS/MS sensitivity->lcms Yes selectivity->lcms Yes hplcuv HPLC-UV cost_time->hplcuv Yes

Caption: Decision logic for method selection.

References

A Comparative Analysis of 5-Bromoindole and 5-Chloroindole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone for the synthesis of novel therapeutics. Halogenated indoles, particularly at the 5-position, serve as versatile precursors for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two widely used halogenated indoles: 5-bromoindole and 5-chloroindole. By presenting quantitative experimental data, detailed protocols, and visual workflows, this document aims to inform strategic decisions in substrate selection and reaction optimization.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in the chemical behavior of 5-bromoindole and 5-chloroindole lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a critical step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of aryl halides in this step follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This principle dictates that the weaker carbon-bromine bond in 5-bromoindole undergoes oxidative addition more readily than the stronger carbon-chlorine bond in 5-chloroindole.[1] Consequently, 5-bromoindole is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve yields comparable to its chloro-analogue.[1]

Physicochemical Properties at a Glance

Beyond reactivity, the choice between a bromine or chlorine substituent imparts distinct physicochemical properties to the indole core. These differences can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile.

Property5-Bromoindole5-ChloroindoleRationale for Difference
Molecular Formula C₈H₆BrNC₈H₆ClNDifferent halogen atom.
Molecular Weight 196.05 g/mol [2]151.59 g/mol [3]Bromine has a higher atomic mass than chlorine.[4]
Melting Point 90-93 °C[4]69-71 °C[4]The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces.[4]
Calculated logP 3.1[4]2.9[4]Bromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.[4]
Electronic Effect Electron-withdrawing[4]Electron-withdrawing[4]Both halogens are electron-withdrawing through induction, influencing the reactivity of the indole ring.[4]

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of 5-bromoindole is evident across a range of palladium-catalyzed cross-coupling reactions that are pivotal in modern synthetic chemistry. While direct side-by-side comparisons under identical conditions are not always available in the literature, the following tables summarize representative data to illustrate the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. 5-bromoindole typically affords high yields under milder conditions compared to 5-chloroindole, which often requires more specialized and forcing conditions to achieve efficient coupling.[1]

Feature5-Bromoindole5-Chloroindole
General Reactivity HighModerate
Typical Catalyst System Pd(OAc)₂/SPhos, Pd(PPh₃)₄[1]Often requires more specialized catalysts for efficient coupling.[1]
Reaction Conditions Can proceed at temperatures as low as 37 °C.[1]Generally requires higher temperatures (e.g., 40 °C in THF).[5]
Yields Generally high (>90%) under optimized conditions.[6]Can be high, but often requires careful optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃H₂O:MeCN (4:1)3718>95[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME80295[7]
5-ChloroindoleArylboronic acidsNa₂PdCl₄ (5)SPhos (15)K₂CO₃MeCN/H₂O (1:1)80 (MW)-High (general)[5]
Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also highlights the superior reactivity of 5-bromoindole.

Feature5-Bromoindole5-Chloroindole
General Reactivity HighModerate to Low
Typical Catalyst System Na₂PdCl₄/SPhos, Pd(OAc)₂/PPh₃[8]Requires more forcing conditions and specialized catalysts.[1]
Reaction Conditions Can be performed under aqueous conditions.[5]Less commonly reported, often requiring higher temperatures.
Yields Often high to quantitative.[5][8]Generally lower or require more optimization.

Table 2: Representative Data for Heck Reaction

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
5-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃MeCN/H₂O (1:1)150 (MW)15 min>95[8]
5-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020 h~97 (for similar aryl bromides)[8]
Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. The reactivity difference between 5-bromoindole and 5-chloroindole is also pronounced in this transformation.[1]

Feature5-Bromoindole5-Chloroindole
General Reactivity Readily undergoes amination with a wide range of amines.[1]More challenging substrate, often requiring careful optimization of catalyst and ligand.[1]
Typical Catalyst System Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, Xantphos).[4]Similar to bromo-derivative, but often requires higher catalyst loading.[1]
Yields Good to excellent.Can be moderate to good with careful optimization.

Table 3: Representative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Ligand 1, 2, or 3 (8)K₃PO₄Toluene10085-95[9]
5-BromoindoleMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane100-110Not specified, general protocol[4]
5-ChloroindoleDibutylaminePd₂(dba)₃ (1)Ligand 1 (4)LiHMDSTHF6551[9]

Experimental Protocols

Suzuki-Miyaura Coupling of 5-Bromoindole (General Protocol)

Materials:

  • 5-Bromoindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[1]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]

  • Add the catalyst solution to the reaction vial containing the solids.[1]

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]

Buchwald-Hartwig Amination of 5-Bromoindole (General Protocol)

Materials:

  • 5-Bromoindole (0.1 mmol, 19.6 mg)

  • Amine (e.g., Morpholine) (0.12 mmol)

  • Cesium carbonate (Cs₂CO₃) (0.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 mmol)

  • Xantphos (0.005 mmol)

  • Anhydrous dioxane (1 mL)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[4]

  • Evacuate and backfill the tube with argon (repeat three times).[4]

  • Add anhydrous dioxane, followed by the amine (e.g., morpholine).[4]

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[4]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[4]

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for a comparative analysis.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex aryl_halide Ar-X (5-Bromo/Chloroindole) transmetalation Transmetalation pd_intermediate Ar-Pd(II)(R)L_n pd_complex->pd_intermediate coupling_partner R-M (e.g., R-B(OH)₂) pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start: Parallel Reaction Setup vial_a Reaction Vial A: 5-Bromoindole (1 equiv) Coupling Partner (1.2 equiv) Base (2 equiv) Catalyst/Ligand start->vial_a vial_b Reaction Vial B: 5-Chloroindole (1 equiv) Coupling Partner (1.2 equiv) Base (2 equiv) Catalyst/Ligand start->vial_b reaction Identical Reaction Conditions (Solvent, Temperature, Time) vial_a->reaction vial_b->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Identical Workup & Purification monitoring->workup yield_a Yield & Purity of Product A workup->yield_a yield_b Yield & Purity of Product B workup->yield_b analysis Comparative Analysis conclusion Conclusion on Relative Reactivity analysis->conclusion yield_a->analysis yield_b->analysis

Caption: Experimental workflow for comparative analysis of reactivity.

Conclusion

References

A Comparative Spectroscopic Guide to Key Intermediates in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals and biologically active compounds. The Fischer, Bischler-Möhlau, and Reissert indole syntheses are classical and enduring methods for constructing this vital heterocyclic motif. The ability to effectively monitor the progress of these reactions and characterize their intermediates is crucial for optimizing reaction conditions, ensuring product purity, and gaining deeper mechanistic insights. This guide provides a comparative analysis of the spectroscopic data for key intermediates in these three common indole synthesis pathways, supported by experimental protocols and workflow visualizations.

Spectroscopic Data Comparison of Indole Synthesis Intermediates

The following tables summarize the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the pivotal intermediates in the Fischer, Bischler-Möhlau, and Reissert indole syntheses. This data is essential for identifying the formation of these transient species and for distinguishing between different synthetic routes.

Table 1: Spectroscopic Data for the Phenylhydrazone/Enamine Intermediate in the Fischer Indole Synthesis

The initial step of the Fischer indole synthesis involves the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which is in equilibrium with its reactive enamine tautomer. The spectroscopic data reflects the characteristics of this equilibrium mixture.

Spectroscopic TechniquePhenylhydrazone (from Acetone)Enamine Tautomer (Representative)
¹H NMR (ppm) ~7.7 (br s, 1H, N-H), 7.2-6.8 (m, 5H, Ar-H), 2.0 & 1.9 (s, 3H each, CH₃)~5.9 (m, 1H, vinyl H), ~4.3 (m, 1H, vinyl H), ~3.9 (s, 2H, allylic CH₂), ~1.6 (s, 3H, CH₃)
¹³C NMR (ppm) ~150 (C=N), 145 (Ar-C), 129, 120, 113 (Ar-CH), 25 & 17 (CH₃)~128 (vinyl C), ~93 (vinyl C), ~71 (quat. C), ~28 & 26 & 17 (CH₃), ~16 (CH₂)
IR (cm⁻¹) ~3300 (N-H stretch), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch)~3350 (N-H stretch), ~1640 (C=C stretch), ~1600 (aromatic C=C stretch)
Mass Spec. (m/z) Molecular ion peak corresponding to the phenylhydrazone. Common fragments include loss of the alkylidene group and cleavage of the N-N bond.[1][2]Molecular ion peak is the same as the phenylhydrazone. Fragmentation may show differences in the relative abundance of certain fragments.

Table 2: Spectroscopic Data for the α-Arylaminoketone Intermediate in the Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis proceeds through the formation of an α-arylaminoketone, typically generated from the reaction of an α-haloketone with an aniline derivative.

Spectroscopic Techniqueα-Arylaminoketone (Representative Example: 2-(phenylamino)acetophenone)
¹H NMR (ppm) ~8.0-7.4 (m, Ar-H), ~6.8-6.6 (m, Ar-H), ~6.0 (br s, 1H, N-H), ~4.5 (s, 2H, CH₂)
¹³C NMR (ppm) ~198 (C=O), ~147 (Ar-C), ~134-113 (Ar-CH), ~49 (CH₂)
IR (cm⁻¹) ~3350 (N-H stretch), ~1685 (C=O stretch, aromatic ketone), ~1600 & 1500 (aromatic C=C stretch)
Mass Spec. (m/z) Molecular ion peak. Characteristic fragmentation includes α-cleavage at the carbonyl group and cleavage of the C-N bond.

Table 3: Spectroscopic Data for the o-Nitrophenylpyruvate Intermediate in the Reissert Indole Synthesis

The Reissert synthesis commences with the condensation of an o-nitrotoluene with diethyl oxalate to yield an o-nitrophenylpyruvic acid ester, a key intermediate that undergoes reductive cyclization.

Spectroscopic TechniqueEthyl o-Nitrophenylpyruvate
¹H NMR (ppm) ~8.0-7.4 (m, 4H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 4.1 (s, 2H, CH₂), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (ppm) ~192 (C=O, ketone), ~162 (C=O, ester), ~149 (Ar-C-NO₂), ~134-125 (Ar-CH & Ar-C), ~63 (OCH₂), ~42 (CH₂), ~14 (CH₃)
IR (cm⁻¹) ~1730 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1525 & 1350 (NO₂ stretch)
Mass Spec. (m/z) Molecular ion peak. Fragmentation patterns often show the loss of the ethoxycarbonyl group and the nitro group.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Spectra are usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions, typically at 70 eV. The resulting fragmentation patterns provide valuable information about the molecular structure.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for the comparative analysis of spectroscopic data of indole synthesis intermediates.

Spectroscopic_Comparison_Workflow cluster_synthesis Indole Synthesis Methods cluster_intermediates Key Intermediates cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Comparison and Interpretation fischer Fischer Synthesis phenylhydrazone Phenylhydrazone/ Enamine fischer->phenylhydrazone bischler Bischler-Möhlau Synthesis aminoketone α-Arylaminoketone bischler->aminoketone reissert Reissert Synthesis pyruvate o-Nitrophenylpyruvate reissert->pyruvate nmr NMR (¹H, ¹³C) phenylhydrazone->nmr ir IR phenylhydrazone->ir ms Mass Spectrometry phenylhydrazone->ms aminoketone->nmr aminoketone->ir aminoketone->ms pyruvate->nmr pyruvate->ir pyruvate->ms data_table Comparative Data Tables nmr->data_table ir->data_table ms->data_table interpretation Structural Elucidation & Mechanistic Insight data_table->interpretation

Caption: Workflow for the spectroscopic comparison of indole synthesis intermediates.

This guide provides a foundational framework for the spectroscopic analysis of key intermediates in three major indole syntheses. By understanding the characteristic spectral features of these transient species, researchers can more effectively navigate the synthesis of complex indole-containing molecules, accelerating the pace of drug discovery and development.

References

Confirming the Molecular Weight of (5-bromo-1H-indol-2-yl)methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate confirmation of molecular weight is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for verifying the molecular weight of (5-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for obtaining reliable molecular weight information. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are common methods, each with distinct advantages and limitations.

TechniqueInformation ProvidedAccuracySample AmountKey AdvantagesLimitations
Electrospray Ionization Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z), isotopic distribution, fragmentation patternHigh (typically < 5 ppm with HRMS)Picomole to femtomoleHigh sensitivity, soft ionization preserves molecular ion, suitable for polar compounds, easily coupled to liquid chromatography (LC).[1]Can form adducts, ionization efficiency can be compound-dependent.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Mass-to-charge ratio (m/z), isotopic distributionHigh (typically < 10 ppm with TOF analyzers)Picomole to femtomoleSoft ionization, suitable for a wide range of molecules including less polar compounds, high throughput.[2][3][4]Matrix interference in the low mass range, sample preparation can be critical.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of functional groups and connectivityIndirectly confirms molecular structure, which corresponds to a specific molecular weightMilligramProvides unambiguous structure elucidation, non-destructive.[6][7][8]Relatively low sensitivity, does not directly provide molecular weight, requires pure sample.
Elemental Analysis Percentage composition of elements (C, H, N, Br)High (typically within ±0.4% of theoretical values)MilligramConfirms the empirical formula of a pure compound.[9][10]Does not provide the molecular formula directly, requires a pure sample, destructive.[11]

Mass Spectrometry for this compound

Mass spectrometry is the most direct method for determining the molecular weight of a compound. For this compound, with a molecular formula of C₉H₈BrNO, the theoretical monoisotopic molecular weight is approximately 224.98 g/mol , while the average molecular weight is 226.07 g/mol .[3][12][13]

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by 2 m/z units (M⁺ and M+2), with almost equal intensities.[1][2][5] This distinctive pattern serves as a clear indicator for the presence of a single bromine atom in the molecule.

Expected Mass Spectral Data
Ionization ModeIonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
ESI (Positive)[M+H]⁺225.9872227.9852~1:1
ESI (Positive)[M+Na]⁺247.9692249.9671~1:1
ESI (Negative)[M-H]⁻223.9716225.9696~1:1
MALDI (Positive)[M+H]⁺225.9872227.9852~1:1
MALDI (Positive)[M+Na]⁺247.9692249.9671~1:1
MALDI (Positive)[M+K]⁺263.9431265.9411~1:1

Note: The calculated m/z values are for the monoisotopic masses.

Predicted Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. For this compound, fragmentation is likely to occur through the loss of small, stable molecules.

M [C₉H₈BrNO+H]⁺ m/z 226/228 frag1 [M+H - H₂O]⁺ m/z 208/210 M->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 196/198 M->frag2 - CH₂O frag3 [M+H - H₂O - Br]⁺ m/z 129 frag1->frag3 - Br frag4 [M+H - CH₂O - Br]⁺ m/z 117 frag2->frag4 - Br cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_data Data Interpretation synthesis Synthesize Compound purification Purify Compound synthesis->purification ms Mass Spectrometry (ESI-MS / MALDI-MS) purification->ms nmr NMR Spectroscopy ('¹H, ¹³C) purification->nmr ea Elemental Analysis purification->ea mw_confirm Confirm Molecular Weight & Isotopic Pattern ms->mw_confirm structure_elucidate Elucidate Structure nmr->structure_elucidate formula_confirm Confirm Empirical Formula ea->formula_confirm final_confirm Final Structure Confirmation mw_confirm->final_confirm structure_elucidate->final_confirm formula_confirm->final_confirm

References

A Comparative Guide to the Cross-Validation of Analytical Assays for Substituted Indole-2-Carbinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods used for the quantification of substituted indole-2-carbinols and related indole derivatives. The selection of an appropriate assay is critical for accurate measurement in various matrices, from raw materials to biological samples. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in method selection and validation.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of an analytical technique for the quantification of substituted indole-2-carbinols is contingent on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of commonly employed analytical methods.

Performance ParameterHPLC-UV/DADLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) > 0.999[1][2]> 0.998[3]Typically > 0.99
Accuracy (% Recovery) 97 - 105%[2]96.0 - 109.4%[4]88.7 - 95.7%[4]
Precision (% RSD) < 15%[5]< 15%[4]< 15%
Limit of Detection (LOD) 0.05–0.10 μg/mL[2]1 ng/mL[2]Dependent on analyte and derivatization
Limit of Quantitation (LOQ) 0.06 - 0.15 µg/mL[5]1-5 ng/mL[2]Dependent on analyte and derivatization
Specificity Moderate to HighVery HighHigh
Cost Low to ModerateHighModerate
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical findings. The following protocols are representative of standard practices for the analysis of indole-2-carbinols.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine quality control of nutraceuticals and other formulations containing indole-3-carbinol.[1]

  • Sample Preparation:

    • Accurately weigh the sample and transfer to a suitable volumetric flask.

    • Add 100% methanol as the extraction solvent.

    • Sonicate in an ultrasound bath to ensure complete extraction.

    • Centrifuge the sample and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: Kinetex 5μ XB-C18 100A (100×4.6mm), 5.0μm particle size.[1]

    • Mobile Phase: A gradient of acetonitrile and water.[1]

    • Flow Rate: 1.25 mL/min.[1]

    • Column Temperature: 50°C.[1]

    • Detection: Diode-Array Detector set at 270 nm.[1]

  • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of indole-2-carbinol metabolites in complex biological matrices such as plasma and urine.[3][6]

  • Sample Preparation (Plasma/Tissues):

    • To 100 µL of serum or tissue homogenate, add an internal standard (e.g., indole-d7).[3]

    • Add ice-cold acetonitrile for protein precipitation.[3]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 16,100× g at 4°C for 10 minutes.[3]

    • Transfer the supernatant to an auto-sampler vial for injection.[3]

  • Chromatographic Conditions:

    • Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm).[7]

    • Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and methanol (B).[7]

    • Flow Rate: 0.25 mL/min.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: For indole, m/z 118.1 > 91.1.[3]

  • Quantification: Quantification is achieved using a calibration curve prepared with standards and an internal standard to correct for matrix effects and extraction variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like indole-2-carbinols, derivatization is necessary to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extract the indole compounds from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a derivatization reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like trimethylchlorosilane (TMCS).[8]

    • Incubate the mixture at an elevated temperature (e.g., 70°C for 1 hour) to complete the derivatization reaction.[8]

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.[9]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 280°C.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: 40-550 m/z.[9]

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve of derivatized standards.

Mandatory Visualizations

Signaling Pathways

Indole-2-carbinols and their derivatives, such as indole-3-carbinol (I3C), exert their biological effects through various signaling pathways. The following diagrams illustrate two key pathways.

Indole_Carbinol_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) AhR_complex AhR-HSP90-AIP-SRC Complex (Inactive) I3C->AhR_complex Binds to AhR AhR AhR_complex->AhR Translocates to Nucleus AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Induces Transcription Cytoplasm Cytoplasm Nucleus Nucleus

Indole-3-Carbinol Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Indole_Carbinol_Apoptosis_Pathway I3C Indole-3-Carbinol (I3C) ROS ↑ Reactive Oxygen Species (ROS) I3C->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

I3C-Induced Mitochondrial Apoptosis Pathway.
Experimental Workflow

The general workflow for the quantification of substituted indole-2-carbinols from a sample matrix involves several key stages, from sample preparation to data analysis. The choice of analytical technique will influence the specific parameters at each stage.

Experimental_Workflow Start Sample Collection Extraction Extraction (e.g., Methanol, Acetonitrile) Start->Extraction Purification Purification / Cleanup (e.g., SPE, Filtration) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization If required Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Purification->Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Calibration) Analysis->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

General workflow for indole-2-carbinol analysis.

References

Safety Operating Guide

Proper Disposal of (5-bromo-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (5-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.

Hazard Assessment and Safety Data

This compound is indicated to cause serious eye damage.[1] For the structurally similar compound, 5-Bromo-1H-indole-2-carboxylic acid, the following GHS hazard classifications have been identified[2]:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Note: This data is for a structurally similar compound and should be used as a precautionary guideline. Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.

Experimental Protocols for Disposal

The following procedures outline the necessary steps for the proper disposal of this compound. These protocols are based on general guidelines for the disposal of halogenated organic compounds.

Step 1: Segregation of Waste

Halogenated organic compounds must be disposed of separately from non-halogenated organic waste. This is critical because incineration methods for these two types of waste differ, and improper mixing can lead to the formation of hazardous byproducts.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

Step 2: Waste Collection

Collect all waste materials containing this compound, including:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Rinsate from cleaning contaminated glassware.

  • Action: Place all waste materials directly into the designated "Halogenated Organic Waste" container. Keep the container closed at all times except when adding waste.

Step 3: Labeling and Storage

Proper labeling of waste containers is a critical safety and regulatory requirement.

  • Action: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.

    • The specific hazard warnings (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation," "Respiratory Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Action: Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's EHS office to arrange for a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.

  • Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and, if necessary, respiratory protection.

  • Contain and Absorb: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

Logical Workflow for Disposal Decision-Making

A Waste Generation This compound B Is the waste a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C Yes G Follow non-halogenated waste stream protocols B->G No D Label container with contents, hazards, and date C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for pickup and disposal E->F

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling (5-bromo-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for (5-bromo-1H-indol-2-yl)methanol (CAS No: 53590-48-0).

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the prescribed personal protective equipment (PPE) is mandatory to mitigate these risks.

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). To be used in a well-ventilated area or under a chemical fume hood.[1][2]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.
Foot Protection Closed-toe shoes.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible before handling.[1][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Dispensing: Handle the solid material carefully to avoid generating dust.[1] Avoid breathing in dust or fumes.[1][4]

  • After Handling: Thoroughly wash hands and any exposed skin after handling the compound.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]

  • Keep the container tightly closed when not in use.[3][4][5]

  • For long-term storage, a cool, dry place is recommended.[4] Some sources suggest ambient storage temperatures, while others for similar compounds recommend storage at -20°C, especially for solutions.[6] It is also advised to protect the compound from light.[5][6]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, compatible, and properly sealed container for halogenated organic waste.[7][8]

  • Labeling: Clearly label the container as "Hazardous Waste" and list all its chemical contents, including "this compound."[7] Do not use abbreviations.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[7]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[7] Incineration at a permitted facility is a common disposal method for such compounds.[7] Do not dispose of this chemical down the drain or in regular trash.[2]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound A Preparation - Access to eyewash/shower - Work in fume hood B Don PPE - Goggles, gloves, lab coat - Respirator if needed A->B Proceed C Handling - Avoid dust generation - Avoid inhalation/contact B->C Proceed D Post-Handling - Wash hands and exposed skin C->D After Use E Storage - Cool, dry, well-ventilated - Tightly sealed container C->E Store Remainder F Waste Collection - Designated halogenated waste container D->F Generate Waste G Waste Labeling - 'Hazardous Waste' - List all contents F->G Seal & H Waste Segregation - Separate from non-halogenated waste G->H Then I Professional Disposal - Licensed hazardous waste contractor H->I Arrange Pickup

A flowchart outlining the key steps for safely handling and disposing of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-bromo-1H-indol-2-yl)methanol
Reactant of Route 2
(5-bromo-1H-indol-2-yl)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。